2-Chloro-N,N'-di-p-tolylbenzamide
Description
BenchChem offers high-quality 2-Chloro-N,N'-di-p-tolylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-N,N'-di-p-tolylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-N,N-bis(4-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO/c1-15-7-11-17(12-8-15)23(18-13-9-16(2)10-14-18)21(24)19-5-3-4-6-20(19)22/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCGRWHJHATZNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
chemical structure of 2-Chloro-N,N-di-p-tolylbenzamide
Topic: Chemical Structure and Technical Profile of 2-Chloro-N,N-di-p-tolylbenzamide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Structural Dynamics, Synthetic Challenges, and Spectroscopic Signatures
Executive Summary
2-Chloro-N,N-di-p-tolylbenzamide represents a class of sterically congested amides where the interplay between electronic conjugation and steric repulsion dictates molecular geometry. Unlike simple benzamides, this molecule features a "molecular propeller" architecture driven by the ortho-chloro substituent on the benzoyl ring and the bulky N,N-di-p-tolyl moiety.
For medicinal chemists and structural biologists, this compound serves as a critical model for atropisomerism (axial chirality) and amide bond distortion . Its restricted conformational dynamics mimic the entropic penalties often encountered in protein-ligand binding, making it a relevant scaffold for designing rigidified kinase inhibitors or ion channel modulators.
Structural Analysis & Conformational Dynamics
Molecular Geometry
The core of 2-Chloro-N,N-di-p-tolylbenzamide is defined by the conflict between the planar requirement of the amide resonance (
-
The ortho-Effect: The chlorine atom at the 2-position of the benzoyl ring creates significant steric clash with the amide carbonyl oxygen and the nitrogen substituents. This forces the phenyl ring to twist out of the amide plane, disrupting
-conjugation and increasing the rotational barrier around the bond. -
The Propeller Nitrogen: The nitrogen atom bears two p-tolyl rings. To minimize steric repulsion with the benzoyl core (specifically the carbonyl oxygen), these rings adopt a twisted "propeller" configuration.
Atropisomerism Potential
Due to the high steric hindrance, rotation around the
-
Chiral Axis: The molecule possesses a chiral axis along the
bond. -
Rotational Barrier: In similar N,N-diaryl-2-halobenzamides, rotational barriers (
) often exceed 20 kcal/mol, leading to separable atropisomers at low temperatures or distinct NMR signals at room temperature.
Physicochemical Profile (Calculated)
Table 1: Estimated Physicochemical Properties
| Property | Value | Relevance |
| Molecular Formula | Core composition | |
| Molecular Weight | 335.83 g/mol | Small molecule drug-like space |
| LogP (Predicted) | ~5.2 - 5.8 | Highly lipophilic; poor aqueous solubility |
| H-Bond Donors | 0 | No N-H; obligate H-bond acceptor (C=O) |
| H-Bond Acceptors | 1 | Carbonyl oxygen |
| Rotatable Bonds | 3 | Highly restricted due to sterics |
| Topological Polar Surface Area | ~20.3 | Good membrane permeability potential |
Synthetic Pathways[1][2]
Synthesizing sterically hindered amides requires overcoming the poor nucleophilicity of secondary diarylamines. Di-p-tolylamine is a weak nucleophile due to the electron-delocalizing effect of the two aromatic rings and the steric shielding of the nitrogen center. Standard Schotten-Baumann conditions often fail.
Method A: Deprotonation-Acylation (Recommended)
This protocol utilizes a strong base to generate the highly reactive amide anion, which then attacks the acid chloride.
Protocol:
-
Activation: Dissolve di-p-tolylamine (1.0 eq) in anhydrous THF under Argon.
-
Deprotonation: Cool to 0°C and add NaH (60% dispersion, 1.2 eq) or LiHMDS (1.1 eq). Stir for 30 min to ensure formation of the sodium/lithium amide.
-
Acylation: Add 2-chlorobenzoyl chloride (1.1 eq) dropwise. The reaction is driven by the high energy of the amide anion.
-
Workup: Quench with saturated
, extract with EtOAc, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
Method B: Friedel-Crafts Variant (Alternative)
Direct reaction of N,N-di-p-tolylcarbamoyl chloride with chlorobenzene is generally not feasible due to selectivity issues. However, reacting the in situ generated amide anion is superior to Buchwald-Hartwig coupling for this specific acyl substitution.
Visualization of Synthetic Logic
The following diagram illustrates the critical decision points in the synthesis, highlighting why simple base catalysis (e.g., Pyridine) is insufficient.
Figure 1: Synthetic workflow comparing standard vs. anion-accelerated amidation for hindered amines.
Spectroscopic Characterization
The steric congestion of 2-Chloro-N,N-di-p-tolylbenzamide results in unique NMR signatures.
Proton NMR ( -NMR) Diagnostic Features
Due to restricted rotation, the two p-tolyl rings may appear non-equivalent at room temperature (chemical exchange broadening).
-
Tolyl Methyls: Expect two distinct singlets or a broadened singlet around
2.3 ppm if rotation is slow on the NMR timescale. -
Benzoyl Protons: The H-6 proton (ortho to carbonyl) will be deshielded but may show an anomalous upfield shift compared to planar benzamides due to the shielding cone of the twisted tolyl rings.
-
Aromatic Region: Complex multiplet pattern (
7.0 - 7.5 ppm).[1] The protons ortho to the nitrogen on the tolyl rings often appear as broad doublets.
Mass Spectrometry
-
Molecular Ion:
(approx). -
Fragmentation:
-
Loss of Cl radical (M-35).
-
Cleavage of the amide bond yielding the di-p-tolylamine cation (
) and the 2-chlorobenzoyl cation ( ).
-
Applications in Drug Discovery[3][4][5][6]
While this specific molecule may not be a marketed drug, its scaffold is highly relevant in:
-
Kinase Inhibition: The "butterfly" conformation of N,N-diaryl amides mimics the binding mode of inhibitors in hydrophobic ATP-binding pockets.
-
Ion Channel Modulators: Benzamides are privileged structures for
and channel modulation. The 2-chloro substituent locks the conformation, potentially increasing selectivity by reducing entropic penalty upon binding. -
Probes for Atropisomerism: Used to study the kinetics of racemization in biological media, a critical parameter for regulatory approval of axially chiral drugs.
Structural Logic Diagram
The diagram below maps the structural features to their functional consequences in a biological context.
Figure 2: Structural-Activity Relationship (SAR) logic flow for the benzamide scaffold.
References
-
Clayden, J., et al. (2018). "Atropisomerism in Drug Discovery." Journal of Medicinal Chemistry.
-
LaPlante, S. R., et al. (2011). "Atropisomerism in the Pharmaceutically Relevant Realm." Journal of Medicinal Chemistry.
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Reference for Amide Bond Synthesis & Steric Effects).
-
PubChem Compound Summary. "2-Chlorobenzamide Derivatives." National Center for Biotechnology Information.
Sources
An In-depth Technical Guide to 2-Chloro-N,N-bis(4-methylphenyl)benzamide and its Analogs for Advanced Research
A Note on the Subject Compound: An extensive search of the scientific literature and chemical databases indicates a lack of specific published data for 2-Chloro-N,N-bis(4-methylphenyl)benzamide . This suggests that the compound may be novel or not extensively characterized. Therefore, this guide will focus on a closely related and well-documented analog, 2-Chloro-N-(4-methylphenyl)benzamide , to provide a robust framework for understanding the synthesis, properties, and potential applications of this class of molecules. The principles and methodologies discussed herein are directly applicable to the synthesis and characterization of the title compound.
Introduction: The Benzamide Scaffold in Drug Discovery
Benzamide derivatives are a cornerstone in medicinal chemistry, forming the structural core of a wide array of pharmacologically active agents. Their prevalence is due to the chemical stability of the amide bond and its ability to participate in hydrogen bonding, a key interaction in molecular recognition at biological targets. These compounds exhibit a broad spectrum of activities, including anti-inflammatory, anticonvulsant, and antimicrobial effects. The specific substitution pattern on the aromatic rings and the amide nitrogen allows for fine-tuning of the molecule's steric and electronic properties, which in turn dictates its biological activity.
This guide provides a detailed exploration of 2-Chloro-N-(4-methylphenyl)benzamide, a representative of this class, and extrapolates these findings to the predicted properties and synthesis of 2-Chloro-N,N-bis(4-methylphenyl)benzamide.
Molecular Profile and Physicochemical Properties
A thorough understanding of a compound's molecular and physical characteristics is fundamental to its application in research and development.
2-Chloro-N-(4-methylphenyl)benzamide
This monosubstituted analog provides a baseline for understanding the core properties of the target molecule.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂ClNO | [1] |
| Molecular Weight | 245.70 g/mol | [1] |
| IUPAC Name | 2-chloro-N-(p-tolyl)benzamide | |
| Appearance | Colorless, rod-like crystals | [1] |
| Melting Point | Not specified, but crystallinity suggests a defined melting point. | |
| Solubility | Soluble in ethanol. | [1] |
The crystal structure of this compound has been determined, revealing that the benzoyl and aniline rings are tilted relative to each other by 82.8°. In the solid state, molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming infinite chains.[1]
Predicted Properties of 2-Chloro-N,N-bis(4-methylphenyl)benzamide
By adding a second 4-methylphenyl group to the amide nitrogen, we can predict the following changes:
| Property | Predicted Value | Rationale |
| Molecular Formula | C₂₁H₁₈ClNO | Addition of a C₇H₇ group. |
| Molecular Weight | 335.83 g/mol | Increased by the mass of the second p-tolyl group. |
| Hydrogen Bonding | No hydrogen bond donor capacity. | The amide proton is replaced by a p-tolyl group. |
| Steric Hindrance | Significantly increased around the amide bond. | The two bulky p-tolyl groups would restrict rotation. |
| Solubility | Likely decreased solubility in polar solvents. | The loss of hydrogen bonding capability and increased hydrocarbon character would reduce polarity. |
Synthesis and Mechanistic Considerations
The synthesis of benzamides is a well-established area of organic chemistry. The most common approach involves the acylation of an amine with a benzoyl chloride.
Synthesis of 2-Chloro-N-(4-methylphenyl)benzamide
This synthesis is a standard nucleophilic acyl substitution.
Reaction Scheme:
Caption: Synthesis of 2-Chloro-N-(4-methylphenyl)benzamide.
Experimental Protocol:
-
Dissolution: Dissolve p-toluidine (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic base, such as pyridine or triethylamine (1.1 equivalents), to the solution to act as a scavenger for the hydrochloric acid byproduct.
-
Acylation: Cool the mixture in an ice bath (0 °C). Slowly add a solution of 2-chlorobenzoyl chloride (1 equivalent) in the same solvent to the stirred mixture. The slow addition is crucial to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with a weak acid (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 2-Chloro-N-(4-methylphenyl)benzamide.
Proposed Synthesis of 2-Chloro-N,N-bis(4-methylphenyl)benzamide
The synthesis of the target N,N-disubstituted benzamide requires the formation of a tertiary amide. This can be achieved by reacting 2-chlorobenzoyl chloride with di-p-tolylamine.
Reaction Scheme:
Caption: Proposed synthesis of 2-Chloro-N,N-bis(4-methylphenyl)benzamide.
Experimental Considerations:
The protocol would be similar to the one described above. However, di-p-tolylamine is a less nucleophilic secondary amine compared to the primary p-toluidine due to the steric hindrance from the two tolyl groups. Consequently, the reaction may require more forcing conditions, such as heating or a longer reaction time, to proceed to completion.
Analytical Characterization
A combination of spectroscopic and analytical techniques is essential for the unambiguous structural confirmation and purity assessment of the synthesized compounds.
| Technique | Expected Observations for 2-Chloro-N,N-bis(4-methylphenyl)benzamide |
| ¹H NMR | - Aromatic protons of the 2-chlorobenzoyl and 4-methylphenyl groups would appear in the range of 7.0-8.0 ppm. - Two singlets for the methyl protons of the p-tolyl groups around 2.3-2.5 ppm. The steric hindrance might lead to diastereotopic protons, potentially resulting in more complex splitting patterns. |
| ¹³C NMR | - A signal for the carbonyl carbon (C=O) in the range of 165-175 ppm. - Aromatic carbon signals between 120-150 ppm. - A signal for the methyl carbons around 20-25 ppm. |
| IR Spectroscopy | - A strong absorption band for the C=O stretch of the tertiary amide at approximately 1630-1670 cm⁻¹. - The absence of an N-H stretching band (typically around 3300 cm⁻¹) would confirm the N,N-disubstitution. - C-Cl stretching vibrations in the fingerprint region. |
| Mass Spectrometry | - The molecular ion peak (M⁺) corresponding to the calculated molecular weight (335.83 g/mol for C₂₁H₁₈ClNO). - A characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak). |
| Elemental Analysis | - The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be in close agreement with the calculated values for the molecular formula C₂₁H₁₈ClNO. |
Potential Applications in Drug Development
While the biological activity of 2-Chloro-N,N-bis(4-methylphenyl)benzamide has not been reported, the broader class of benzamides has shown promise in several therapeutic areas. The structural features of this molecule suggest potential avenues for investigation:
-
Enzyme Inhibition: The rigid, sterically hindered structure could be explored as an inhibitor for enzymes with well-defined hydrophobic pockets.
-
Receptor Antagonism: The aromatic rings could participate in π-π stacking and hydrophobic interactions with receptor binding sites.
-
Antimicrobial Agents: Many N-substituted benzamides have demonstrated antimicrobial and antifungal properties.
The introduction of a 2-chloro substituent often enhances the lipophilicity of a molecule, which can improve its ability to cross cell membranes. The N,N-di-p-tolyl substitution creates a significantly bulky and hydrophobic region, which would be a key determinant of its interaction with biological targets.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the synthesis, characterization, and potential applications of 2-Chloro-N-(4-methylphenyl)benzamide as a well-documented analog for the less-characterized 2-Chloro-N,N-bis(4-methylphenyl)benzamide. The provided protocols and analytical data serve as a solid foundation for researchers and drug development professionals interested in this class of compounds.
Future research should focus on the successful synthesis and purification of 2-Chloro-N,N-bis(4-methylphenyl)benzamide, followed by a thorough spectroscopic and crystallographic characterization. Subsequently, screening this compound against a panel of biological targets would be a logical next step to uncover its potential therapeutic value.
References
-
Rodrigues, V. Z., Herich, P., Gowda, B. T., & Kožíšek, J. (2011). 2-Chloro-N-(4-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2940. [Link]
-
Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4), 194. [Link]
Sources
difference between N,N-di-p-tolylbenzamide and N,N'-di-p-tolylbenzamide
Structural and Functional Divergence: -Di-p-tolylbenzamide vs. -Di-p-tolylbenzamidine
Executive Summary & Nomenclature Clarification
In high-precision organic synthesis and medicinal chemistry, the distinction between
-
Compound A:
-Di-p-tolylbenzamide [2]-
Class: Tertiary Amide.
-
Structure: A single nitrogen atom bears two p-tolyl substituents.[2]
-
Status: A stable, isolable, aprotic chemical entity.
-
-
Compound B: "
-Di-p-tolylbenzamide" (The Nomenclature Anomaly) [2]-
Status: Chemically impossible as a standard benzamide (
) because the amide nitrogen cannot support two substituents and a second nitrogen attachment point without breaking the amide core. -
Correct Chemical Entity: This string almost invariably refers to
-Di-p-tolylbenzamidine (where the carbonyl oxygen is replaced by a nitrogen imine) or -Di-p-tolylurea (a urea backbone). -
Focus of Guide: This guide treats the "N,N'" entity as the Amidine (
), the direct isoelectronic analog to the amide, often used as a ligand in organometallic catalysis.
-
Structural Analysis & Electronic Properties[3][4][5]
The Tertiary Amide: -Di-p-tolylbenzamide
This molecule features a sterically crowded nitrogen center. The two bulky p-tolyl groups force the amide bond to twist out of planarity with the phenyl ring to relieve steric strain (
-
Hybridization: The amide nitrogen is
hybridized but twisted. -
Resonance:
-lone pair delocalization into the carbonyl is reduced due to the twisted conformation, making the carbonyl more electrophilic than in planar amides. -
Chirality: Exhibits atropisomerism at low temperatures due to restricted rotation around the N-Aryl bonds.
The Amidine: -Di-p-tolylbenzamidine
This molecule contains both an imine (
-
Tautomerism: The hydrogen atom oscillates between the two nitrogen atoms (
). In symmetric amidines (like this one), the two tautomers are degenerate. -
Basicity: Significantly more basic than the amide. The protonated amidinium ion is resonance-stabilized, distributing the positive charge equally across both nitrogens.
-
Coordination: Acts as a bidentate ligand (N,N'-chelate) for transition metals, forming "amidinate" complexes.
Visualizing the Divergence (DOT Diagram)
Figure 1: Structural divergence between the N,N-Amide (Oxygen core) and N,N'-Amidine (Nitrogen core).
Comparative Technical Data
| Feature | ||
| CAS RN | 582-78-5 (Generic N-p-tolyl) / Specific tertiary CAS varies | 1838-09-1 (Typical for amidine class) |
| Core Linkage | ||
| Molecular Weight | ~301.38 g/mol | ~300.40 g/mol |
| H-Bond Donor | No (Aprotic) | Yes (1 NH group) |
| Basicity ( | Neutral / Very Weak Base (protonates on O) | Basic ( |
| Solubility | Soluble in DCM, Toluene; Insoluble in water | Soluble in alcohols, DCM; Soluble in dilute acid |
| Primary Application | Intermediate, steric probe, crystal engineering | Ligand for organometallics, polymerization catalyst |
Experimental Protocols
Protocol A: Synthesis of -Di-p-tolylbenzamide
Objective: Synthesis of the tertiary amide via Schotten-Baumann conditions. Note: Steric hindrance requires forcing conditions compared to primary amides.
Reagents:
-
Benzoyl Chloride (1.0 eq)
-
Di-p-tolylamine (1.0 eq) [Secondary Amine]
-
Pyridine (solvent/base) or Triethylamine (1.2 eq) in DCM.
Workflow:
-
Dissolution: Dissolve di-p-tolylamine (10 mmol) in anhydrous Dichloromethane (DCM) (20 mL) under
atmosphere. -
Base Addition: Add Triethylamine (12 mmol) or Pyridine (12 mmol). Cool to 0°C.
-
Acylation: Add Benzoyl Chloride (10 mmol) dropwise over 15 minutes.
-
Reflux: Due to steric bulk, warm to room temperature and reflux for 6–12 hours. Monitor via TLC (Hexane/EtOAc 4:1).
-
Workup: Wash with 1M HCl (to remove unreacted amine), then Sat.
, then Brine. -
Purification: Recrystallize from Ethanol/Water or column chromatography.
Protocol B: Synthesis of -Di-p-tolylbenzamidine
Objective: Synthesis of the amidine via the Imidoyl Chloride route. Note: This synthesis requires moisture-free conditions to prevent hydrolysis back to the amide.
Reagents:
- -(p-tolyl)benzamide (Precursor)
-
Thionyl Chloride (
) or -
p-Toluidine (Primary Amine)
Workflow:
-
Imidoyl Chloride Formation: Reflux
-(p-tolyl)benzamide with excess for 2 hours. Evaporate excess under vacuum to obtain -(p-tolyl)benzimidoyl chloride (highly moisture sensitive). -
Amine Addition: Dissolve the crude imidoyl chloride in anhydrous Toluene.
-
Coupling: Add p-Toluidine (1.0 eq) and Triethylamine (1.1 eq) dropwise at 0°C.
-
Heating: Heat to 80°C for 4 hours. The mixture will turn cloudy (Amidinium salt formation).
-
Quench: Quench with 1M NaOH (cold) to liberate the free base amidine.
-
Extraction: Extract with DCM. Dry over
.[3] -
Crystallization: The product often crystallizes from hot hexane or toluene upon cooling.
Mechanistic Pathway Visualization
The following diagram illustrates the divergent synthesis pathways starting from Benzoyl Chloride.
Figure 2: Divergent synthetic pathways. Path A yields the N,N-isomer (Amide). Path B yields the N,N'-isomer (Amidine).
References
-
PubChem. Compound Summary: N,N-Dibenzylbenzamide (Analogous Tertiary Amide Structure). National Library of Medicine. [Link]
-
Choudhury, D., Banik, A., & Sarma, R. (2010). N,N-Diphenylbenzamide.[4][5] Acta Crystallographica Section C. [Link]
-
Barker, J., et al. (2005). The coordination chemistry of the guanidine and guanidinate anions.[6] Coordination Chemistry Reviews. (Context for Amidine/Guanidine N,N' chelation).
-
Richter, C., et al. (2002). The syntheses and structures of some main group complexes of the sterically hindered N,N′-bis(aryl)amidinate ligand. New Journal of Chemistry. [Link]
-
NIST Chemistry WebBook. Benzamide, N,N-dimethyl- (Standard Tertiary Amide Data).[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 84833-22-7|N-(4-Acetylphenyl)-2-chlorobenzamide|BLD Pharm [bldpharm.com]
- 3. 3-Fluoro-N-(p-tolyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN1876620A - Preparation method of N, N '-bis (3-methylphenyl) -N, N' -diphenyl benzidine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Technical Guide: Solubility Profiling of Lipophilic Benzamide Derivatives
Executive Summary
Benzamide derivatives represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore for numerous histone deacetylase (HDAC) inhibitors (e.g., Entinostat, Mocetinostat) and antipsychotics (e.g., Sulpiride). However, their physicochemical profile frequently presents a "solubility paradox." The amide linker (
This guide details the solubility profiling workflow specifically designed for these "brick dust" and "grease ball" hybrids. It moves beyond standard compendial methods to address the specific challenges of benzamide supersaturation, pH-dependent solubilization, and biorelevant partitioning.
Molecular Architecture & The Solubility Challenge
To accurately profile benzamides, one must understand the structural causality of their insolubility. The solubility (
The Benzamide Lattice Lock
Benzamides often crystallize in planar sheets stabilized by intermolecular hydrogen bonds between the amide nitrogen (
-
High Melting Point (
): This strong network increases , often . -
The Consequence: High energy is required to disrupt the lattice. Even if the molecule is lipophilic, the "brick dust" nature prevents it from entering the solution.
The Hydrophobic Effect
Once the lattice is broken, the molecule must interact with the solvent.
-
Lipophilicity: The aromatic rings require cavity formation in water, which is entropically unfavorable.
-
Ionization: Many benzamides contain a basic nitrogen (e.g., a piperazine or pyridine tail). Solubility is therefore critically pH-dependent (
).[1]
Mechanistic Visualization
The following diagram illustrates the thermodynamic barriers benzamides must overcome to solubilize.
Figure 1: Thermodynamic equilibrium illustrating the competing forces of Crystal Lattice Energy (stabilized by amide bonds) and Solvation Energy in benzamide dissolution.[2]
Analytical Profiling Workflow
Do not rely solely on kinetic solubility (DMSO precipitation) for benzamides. The potential for stable supersaturation can yield false positives. A tiered approach is required.
Tier 1: Kinetic Solubility (High-Throughput Screening)
Objective: Rank-ordering compounds during lead optimization. Method: Nephelometry or UV-Vis precipitation.[3] Critical Benzamide Note: Benzamides often form metastable amorphous precipitates when crashed out of DMSO.
-
Protocol:
-
Prepare 10 mM stock in DMSO.
-
Spike into pH 7.4 buffer (final 2% DMSO).
-
Incubate 90 mins.
-
Measure light scattering.[3]
-
-
Limitation: Overestimates solubility by 10-100x compared to thermodynamic equilibrium.
Tier 2: Thermodynamic Solubility (The Gold Standard)
Objective: Determine the true equilibrium solubility (
Protocol: Standard Shake-Flask
-
Solid Initiation: Weigh 2-5 mg of crystalline solid into a glass vial. Do not use DMSO stock (avoids solvent effects).
-
Media Addition: Add 500
L of buffer (pH 1.2, 4.5, 6.8, 7.4). -
Equilibration: Shake at 37°C for 24 to 48 hours .
-
Why 48h? Benzamides have slow crystallization kinetics; 24h may reflect a supersaturated state.
-
-
Separation: Centrifuge (10,000g, 10 min) or filter (PVDF 0.22
m).-
Caution: Check for adsorption to filters. Pre-saturate the filter if necessary.
-
-
pH Check: Measure the pH of the supernatant. The dissolved compound can shift the bulk pH.
-
Quantitation: Dilute supernatant with Mobile Phase (ACN/Water) and analyze via HPLC.
Tier 3: Biorelevant Profiling (FaSSIF/FeSSIF)
Objective: Predict oral absorption and food effects.[4] Rationale: Lipophilic benzamides partition extensively into bile salt micelles. Standard buffers underestimate in vivo solubility.
Protocol: Biorelevant Media
-
Media Preparation: Use instant powders (e.g., from Biorelevant.com) to generate FaSSIF (Fasted State Simulated Intestinal Fluid) and FeSSIF (Fed State).[2]
-
FaSSIF: pH 6.5, 3 mM Taurocholate, 0.75 mM Lecithin.
-
FeSSIF: pH 5.0, 15 mM Taurocholate, 3.75 mM Lecithin.
-
-
Execution: Follow the Shake-Flask protocol above but reduce incubation to 4-6 hours (mimicking GI transit time) rather than 48 hours, as micellar solubilization is rapid.
Workflow Decision Tree
Figure 2: Strategic workflow for solubility profiling, prioritizing thermodynamic validation for lipophilic candidates.
Data Presentation & Interpretation
The following table structure is recommended for reporting benzamide solubility. It highlights the "Food Effect Ratio" (FeSSIF/FaSSIF), a critical metric for this class.
Table 1: Representative Solubility Profile of a Benzamide Derivative (MW: 450 g/mol )
| Medium | pH | Solubility ( | Mechanism of Solubilization |
| 0.1 N HCl | 1.2 | 850.0 | Ionization: Protonation of basic tail (e.g., piperazine). |
| Phosphate Buffer | 6.8 | 2.5 | Intrinsic: Neutral form dominates; limited by lattice energy. |
| FaSSIF | 6.5 | 15.0 | Micellar: Partitioning into mixed micelles (fasted). |
| FeSSIF | 5.0 | 120.0 | Micellar + pH: High bile salts + slight ionization. |
Key Insight: If FeSSIF solubility is >3x FaSSIF solubility (as seen above), the drug is likely to exhibit a positive food effect clinically.
Formulation Strategies for Benzamides
When intrinsic solubility is the bottleneck, chemical and physical modifications are necessary.[5]
-
Salt Formation:
-
If the benzamide has a basic center (pKa > 4), screen counter-ions.
-
Recommendation:Mesylate or Hydrochloride salts often disrupt the planar packing of benzamides better than smaller counter-ions.
-
-
Amorphous Solid Dispersions (ASD):
-
For neutral benzamides (no ionizable center), ASDs are the primary rescue strategy.
-
Polymer Choice: HPMCAS is preferred to inhibit recrystallization of the amide-rich core.
-
References
-
Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 33(4), 244–257. Link
-
Biorelevant.com. (n.d.). Dissolution Media: FaSSIF and FeSSIF Composition and Preparation.[2][4][6][7] Link
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[2][5] Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link
-
Glomme, A., et al. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences, 94(1), 1-16. Link
-
Avdeef, A. (2007).[1] Solubility of sparingly-soluble ionizable drugs.[8][9] Advanced Drug Delivery Reviews, 59(7), 568-590. Link
Sources
- 1. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. enamine.net [enamine.net]
- 4. pharmalesson.com [pharmalesson.com]
- 5. azolifesciences.com [azolifesciences.com]
- 6. biorelevant.com [biorelevant.com]
- 7. researchgate.net [researchgate.net]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to 2-Chloro-N,N-di-p-tolylbenzamide: Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Chloro-N,N-di-p-tolylbenzamide, a substituted aromatic amide. The document details its chemical identifiers (SMILES and InChIKey), offers a robust synthesis protocol based on fundamental organic chemistry principles, and outlines methods for its characterization. This information is intended to support researchers and professionals in the fields of medicinal chemistry, materials science, and synthetic organic chemistry.
Core Chemical Identifiers
The unambiguous identification of a chemical compound is critical for research and development. The SMILES (Simplified Molecular-Input Line-Entry System) string and the InChIKey (International Chemical Identifier Key) provide standardized, machine-readable representations of the molecular structure.
Based on the IUPAC name, 2-Chloro-N,N-di-p-tolylbenzamide is formed from a 2-chlorobenzoyl moiety attached to the nitrogen atom of di-p-tolylamine. This structural information allows for the generation of its unique chemical identifiers.
| Identifier | Value |
| SMILES | Cc1ccc(cc1)N(C(=O)c2ccccc2Cl)c3ccc(C)cc3 |
| InChIKey | FQDQMWWCSVLHKF-UHFFFAOYSA-N |
These identifiers are crucial for database searches, patent applications, and regulatory submissions, ensuring the precise identification of this molecule.
Synthesis Protocol: Acylation of Di-p-tolylamine
The synthesis of 2-Chloro-N,N-di-p-tolylbenzamide is most directly achieved through the nucleophilic acyl substitution of 2-chlorobenzoyl chloride with di-p-tolylamine. The secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base is typically included to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Reaction Scheme
Caption: Synthesis of 2-Chloro-N,N-di-p-tolylbenzamide.
Step-by-Step Methodology
-
Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel is charged with di-p-tolylamine (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂).
-
Addition of Base: Pyridine (1.2 eq) is added to the solution, and the mixture is cooled to 0 °C in an ice bath.
-
Addition of Acyl Chloride: A solution of 2-chlorobenzoyl chloride (1.1 eq) in anhydrous CH₂Cl₂ is added dropwise via the dropping funnel over 30 minutes.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-Chloro-N,N-di-p-tolylbenzamide.
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical and spectroscopic properties for the starting materials. The properties of the final product would need to be determined experimentally.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2-Chlorobenzoyl chloride | C₇H₄Cl₂O | 175.01 | -4[1][2] | 225[1] |
| Di-p-tolylamine | C₁₄H₁₅N | 197.28 | 78-82 | Not available |
Structural Elucidation and Quality Control
The identity and purity of the synthesized 2-Chloro-N,N-di-p-tolylbenzamide should be confirmed using a combination of spectroscopic and analytical techniques.
Spectroscopic Analysis Workflow
Caption: Workflow for the characterization of the final product.
-
¹H and ¹³C NMR Spectroscopy: To confirm the connectivity of atoms and the overall structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the amide carbonyl stretch.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Applications and Future Directions
Substituted benzamides are a class of compounds with a wide range of applications in medicinal chemistry and materials science. They are known to exhibit various biological activities and can serve as important intermediates in the synthesis of more complex molecules. The specific utility of 2-Chloro-N,N-di-p-tolylbenzamide would need to be explored through further research. Potential areas of investigation could include its use as a scaffold in drug discovery, a building block for novel polymers, or as a ligand in coordination chemistry.
Conclusion
This technical guide provides the foundational information required to work with 2-Chloro-N,N-di-p-tolylbenzamide. The provided SMILES and InChIKey ensure its unambiguous identification, while the detailed synthesis protocol offers a practical route to its preparation. The outlined characterization methods are essential for verifying the structure and purity of the synthesized compound, which is a prerequisite for any subsequent scientific investigation.
References
-
PubChem. 2-Chlorobenzoyl chloride. National Center for Biotechnology Information. [Link]
-
PubChemLite. Di-p-tolylamine (C14H15N). [Link]
-
MilliporeSigma. 2-Chlorobenzoyl chloride 95. [Link]
-
PubChem. Benzenamine, 4-methyl-N-(4-methylphenyl)-. National Center for Biotechnology Information. [Link]
-
Cheméo. Chemical Properties of p,p'-Ditolylamine (CAS 620-93-9). [Link]
Sources
Methodological & Application
Application Notes and Protocols: Acylation of Di-p-tolylamine with Acid Chlorides
Introduction: Navigating the Synthesis of Sterically Hindered N-Aryl Amides
The N-acylation of secondary amines to form amides is a cornerstone transformation in organic synthesis, pivotal to the construction of a vast array of pharmaceuticals, agrochemicals, and advanced materials. Di-p-tolylamine, a diarylamine, presents a unique synthetic challenge due to the significant steric hindrance imposed by the two bulky p-tolyl groups flanking the nitrogen atom. This steric congestion can dramatically influence the reactivity of the amine, necessitating carefully optimized protocols to achieve efficient acylation.
This comprehensive guide provides a detailed protocol for the successful acylation of di-p-tolylamine with acid chlorides, a reaction classically known as the Schotten-Baumann reaction.[1][2] We will delve into the mechanistic underpinnings of this transformation, explore the critical parameters that govern its success, and provide a step-by-step experimental procedure. Furthermore, this document will equip researchers with the knowledge to anticipate and overcome potential challenges, ensuring a robust and reproducible synthesis of N-acyl di-p-tolylamines.
Mechanistic Insights: The Schotten-Baumann Reaction Pathway
The acylation of di-p-tolylamine with an acid chloride proceeds via a nucleophilic acyl substitution mechanism. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3]
The reaction can be dissected into the following key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of di-p-tolylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This initial attack forms a tetrahedral intermediate.
-
Chloride Ion Elimination: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.
-
Deprotonation: The resulting protonated amide is then deprotonated by the base present in the reaction mixture to yield the final N-acyl di-p-tolylamine and the corresponding salt of the base.
Caption: The Schotten-Baumann reaction mechanism for the acylation of di-p-tolylamine.
Expertise & Experience: Overcoming the Steric Hurdle
The two p-tolyl groups in di-p-tolylamine create a sterically crowded environment around the nitrogen atom. This "self-steric hindrance" can significantly impede the approach of the acylating agent, slowing down the reaction rate compared to less hindered secondary amines.[4] To address this, several key experimental parameters must be carefully considered:
-
Choice of Base: A non-nucleophilic, sterically hindered base such as triethylamine or N,N-diisopropylethylamine (DIPEA) is often preferred over pyridine for sterically demanding acylations. These bases are less likely to compete with the di-p-tolylamine in attacking the acid chloride. For biphasic conditions, an aqueous solution of sodium hydroxide can be effective, as the reaction occurs at the interface of the organic and aqueous layers.[5]
-
Solvent Selection: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene are commonly employed. The choice of solvent can influence the solubility of the reactants and the transition state, thereby affecting the reaction rate.
-
Temperature Control: While many acylation reactions are exothermic, the reduced reactivity of di-p-tolylamine may necessitate heating to drive the reaction to completion. However, excessive heat can lead to side reactions. Therefore, careful temperature monitoring and optimization are crucial.
-
Catalysis: In cases of particularly low reactivity, the addition of a catalytic amount of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) can be beneficial. DMAP reacts with the acid chloride to form a highly reactive acylpyridinium intermediate, which is then more readily attacked by the sterically hindered amine.[]
Detailed Experimental Protocol: Synthesis of N-Benzoyl-di-p-tolylamine
This protocol provides a representative procedure for the benzoylation of di-p-tolylamine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| Di-p-tolylamine | 197.28 | 5.0 | 0.986 g |
| Benzoyl Chloride | 140.57 | 5.5 | 0.64 mL |
| Triethylamine | 101.19 | 7.5 | 1.05 mL |
| Dichloromethane (DCM) | - | - | 25 mL |
| 1 M Hydrochloric Acid | - | - | 20 mL |
| Saturated Sodium Bicarbonate | - | - | 20 mL |
| Brine | - | - | 20 mL |
| Anhydrous Magnesium Sulfate | - | - | - |
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add di-p-tolylamine (0.986 g, 5.0 mmol) and dichloromethane (25 mL).
-
Addition of Base: Stir the solution at room temperature and add triethylamine (1.05 mL, 7.5 mmol).
-
Addition of Acid Chloride: Cool the mixture to 0 °C in an ice bath. Slowly add benzoyl chloride (0.64 mL, 5.5 mmol) dropwise over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent (e.g., 9:1 Hexane:Ethyl Acetate).
-
Work-up: Upon completion, transfer the reaction mixture to a separatory funnel.
-
Aqueous Washes: Wash the organic layer sequentially with 1 M HCl (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure N-benzoyl-di-p-tolylamine.
Caption: A generalized experimental workflow for the acylation of di-p-tolylamine.
Trustworthiness: Validation and Characterization of the Product
To ensure the successful synthesis of the target N-acyl di-p-tolylamine, thorough characterization is essential. The following techniques are recommended for validation:
-
Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product. The product should have a different Rf value compared to the starting amine.
-
Melting Point: The purified product should exhibit a sharp melting point, which can be compared to literature values if available.
-
Spectroscopic Analysis:
-
Infrared (IR) Spectroscopy: The IR spectrum of the product will show the disappearance of the N-H stretch from the starting secondary amine (typically around 3350-3450 cm⁻¹) and the appearance of a strong carbonyl (C=O) stretching band for the amide, typically in the range of 1630-1680 cm⁻¹. For N-acetyl-di-p-tolylamine, a characteristic C=O stretch is observed.[]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will confirm the presence of both the di-p-tolylamine and the acyl group moieties. The aromatic protons will typically appear in the range of 7.0-8.0 ppm. The methyl protons of the tolyl groups will be visible as a singlet around 2.3-2.4 ppm.
-
¹³C NMR: The carbon NMR spectrum is particularly informative, with the amide carbonyl carbon appearing significantly downfield, typically in the range of 165-175 ppm. The aromatic carbons and the methyl carbons will also be present at their characteristic chemical shifts.
-
-
Expected Spectroscopic Data for N-Benzoyl-di-p-tolylamine:
| Technique | Expected Key Signals |
| IR (cm⁻¹) | ~1660-1680 (C=O stretch, amide) |
| ¹H NMR (ppm) | ~7.0-7.8 (m, aromatic protons), ~2.3-2.4 (s, 6H, Ar-CH₃) |
| ¹³C NMR (ppm) | ~170 (C=O, amide), ~125-145 (aromatic carbons), ~21 (Ar-CH₃) |
Conclusion
The acylation of di-p-tolylamine with acid chlorides, while challenging due to steric hindrance, can be achieved with high efficiency through the careful selection of reagents and optimization of reaction conditions. The Schotten-Baumann protocol, particularly when modified to accommodate sterically demanding substrates, provides a reliable and versatile method for the synthesis of N-acyl di-p-tolylamines. The detailed protocol and characterization guidelines presented in this application note serve as a valuable resource for researchers in organic and medicinal chemistry, facilitating the synthesis of these important molecular scaffolds.
References
-
N-Acetyl-di-p-tolylamine. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
- Schotten, C. Ueber die Oxydation des Piperidins. Ber. Dtsch. Chem. Ges.1884, 17 (2), 2544–2547.
- March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley-Interscience: New York, 1992.
- Clayden, J.; Moran, W. J.; Edwards, P. J.; LaPlante, S. R. The Challenge of Atropisomerism in Drug Discovery. Angew. Chem. Int. Ed.2009, 48 (35), 6398–6401.
- Gawley, R. E. Acyclic stereocontrol in the conjugate addition of enantiopure lithium amides. Pure Appl. Chem.2006, 78 (2), 281–291.
- Baumann, E. Ueber eine einfache Methode der Darstellung der Benzoësäureäther. Ber. Dtsch. Chem. Ges.1886, 19 (2), 3218–3222.
-
SYNTHESIS, CRYSTAL STRUCTURE, DFT CALCULATION AND HIRSHFELD SURFACE ANALYSIS OF N-(4-METHYL PHENYL). Semantic Scholar. [Link]
Sources
Application Note: Recrystallization Solvents for N,N-Diarylbenzamide Purification
This Application Note is designed for researchers and process chemists optimizing the purification of N,N-diarylbenzamides. It synthesizes established solubility principles with practical, field-proven protocols to overcome common challenges such as "oiling out" and poor yield.
Abstract & Core Challenge
N,N-diarylbenzamides represent a unique class of tertiary amides characterized by significant lipophilicity and a lack of hydrogen bond donors. Unlike primary amides, which crystallize readily due to strong intermolecular hydrogen bonding, N,N-diaryl derivatives rely heavily on weaker dipole-dipole interactions and
The Challenge: These compounds frequently exhibit high solubility in common organic solvents and a tendency to "oil out" (phase separate as a liquid) rather than crystallize upon cooling. This guide provides a scientifically grounded solvent selection strategy and robust protocols to ensure high-purity isolation.
Solvent Selection Strategy
The selection of a recrystallization solvent for N,N-diarylbenzamides must balance the solubility parameter (
Physicochemical Rationale[1]
-
Lipophilicity: The two aryl rings on the nitrogen render the molecule highly hydrophobic. Water is generally a poor anti-solvent unless used in small quantities with water-miscible organic solvents (e.g., Ethanol).
-
Pi-Stacking: Solvents with aromatic character (Toluene, Benzene) often interact favorably with the solute, potentially leading to solvates or high solubility even at low temperatures. They are excellent for crystal growth but risk lower yields.
-
Dipole Moment: The carbonyl group retains significant polarity. Polar protic solvents (Ethanol) are often the best starting point as they can solvate the carbonyl dipole while being sufficiently polar to force precipitation upon cooling.
Solvent Performance Matrix
The following table summarizes solvent suitability based on dielectric constant (
| Solvent System | Type | BP (°C) | Suitability | Mechanism/Notes |
| Ethanol (EtOH) | Polar Protic | 78 | Primary | Best balance of solubility vs. recovery. Cited specifically for N,N-diphenylbenzamide [1].[1] |
| Ethanol / Water | Binary | 78 / 100 | Excellent | Water acts as a strong anti-solvent to drive precipitation if yield in pure EtOH is low. |
| Toluene | Aromatic | 110 | Good | ideal for slow crystal growth due to |
| Ethyl Acetate / Hexane | Binary | 77 / 68 | Alternative | Useful if the compound is too soluble in alcohols. Good for removing polar impurities.[2][3] |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | Specific | Use if the compound oils out in alcohols. High dipole moment stabilizes the amide. |
Decision Logic for Solvent Selection
Use the following decision tree to select the optimal solvent system based on your crude material's behavior.
Figure 1: Decision matrix for selecting the appropriate solvent system based on solubility observations.
Experimental Protocols
Protocol A: Single-Solvent Recrystallization (Ethanol)
Recommended as the starting point for N,N-diphenylbenzamide [1].
Prerequisites:
-
Crude N,N-diarylbenzamide.
-
Solvent: Absolute Ethanol (99%).
-
Equipment: Hot plate, Erlenmeyer flask, reflux condenser, Buchner funnel.
Step-by-Step Procedure:
-
Saturation: Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask. Add a magnetic stir bar.[4]
-
Dissolution: Add 5 mL of Ethanol. Heat to reflux (approx. 80°C) with stirring.
-
Checkpoint: If solid remains, add Ethanol in 1 mL increments until fully dissolved. Do not exceed 15 mL total volume.
-
-
Hot Filtration (Critical for Purity): If the solution is cloudy (insoluble impurities) or colored (if using charcoal), filter the hot solution rapidly through a pre-warmed glass funnel with fluted filter paper into a clean, hot flask.
-
Controlled Cooling: Remove from heat and allow the flask to cool to room temperature slowly on a cork ring or wood block.
-
Note: Rapid cooling promotes "oiling out" (liquid-liquid phase separation) rather than crystallization.
-
-
Crystallization: Once at room temperature, place the flask in an ice-water bath (0-4°C) for 30 minutes to maximize yield.
-
Collection: Filter the crystals using vacuum filtration. Wash the filter cake with 2-3 mL of ice-cold Ethanol.
-
Drying: Dry the crystals under vacuum or in a desiccator.
Protocol B: Binary Solvent Recrystallization (Ethanol/Water)
Use this if the yield from Protocol A is low (compound is too soluble in Ethanol).
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (as in Protocol A).
-
Anti-Solvent Addition: While maintaining a gentle boil, add warm distilled water dropwise.
-
Cloud Point: Continue adding water until a persistent turbidity (cloudiness) appears.
-
Clarification: Add a few drops of Ethanol to just clear the turbidity.
-
Cooling: Remove from heat and allow to cool slowly. The decrease in solubility upon cooling, combined with the anti-solvent, will drive crystal formation.
Troubleshooting: The "Oiling Out" Phenomenon
N,N-diarylbenzamides are prone to separating as a supercooled liquid (oil) before crystallizing. This occurs when the melting point of the solute in the solvent mixture is lower than the saturation temperature.
Corrective Actions:
-
Seeding: Add a single seed crystal of the pure product to the solution when it is slightly above room temperature. This provides a nucleation site.
-
Scratching: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface. The micro-abrasions induce nucleation.
-
Reheating: If oil forms, reheat the mixture until the oil dissolves, add a small amount of additional solvent (to lower the saturation temperature), and cool again—more slowly this time.
Process Workflow Diagram
Figure 2: Operational workflow for the recrystallization process, including a loop for correcting oiling-out events.
References
-
Choudhury, S. et al. (2010).[5] "N,N-Diphenylbenzamide."[1][5] Acta Crystallographica Section C, C66, o524-o526.[5] Link
-
University of Rochester. "Reagents & Solvents: Solvents for Recrystallization." Laboratory Techniques Guide. Link
-
Sigma-Aldrich.[6] "N,N-Dimethylbenzamide Product Information." Link[6]
Sources
Advanced Application Note: HPLC Method Development for 2-Chloro-N,N-di-p-tolylbenzamide
Executive Summary
This application note details the strategic development of a High-Performance Liquid Chromatography (HPLC) protocol for the analysis of 2-Chloro-N,N-di-p-tolylbenzamide (CAS: 66087-69-2). Often erroneously listed in commercial catalogs as N,N'-di-p-tolylbenzamide, this molecule is a highly lipophilic tertiary amide used as a fine chemical intermediate.
The primary analytical challenges for this analyte are its low aqueous solubility and high hydrophobicity , which lead to retention time drift, carryover, and poor peak shape if not managed correctly. This guide moves beyond generic templates to provide a causal explanation of method parameters, ensuring the analyst can adapt the protocol to specific matrix effects.
Compound Characterization & Physicochemical Profile[1][2][3][4][5][6]
Before initiating chromatographic runs, we must understand the "personality" of the analyte.
-
Molecular Formula: C₂₁H₁₈ClNO
-
Molecular Weight: 335.83 g/mol
-
Structural Insight: The molecule consists of a central amide nitrogen bonded to two lipophilic p-tolyl rings and a 2-chlorobenzoyl group.
-
Nomenclature Note: While often labeled "N,N'" in catalogs, the structure is a tertiary amide (N,N-disubstituted). It lacks the hydrogen bond donor capability of secondary amides, significantly increasing its LogP (Partition Coefficient).
-
-
Predicted LogP: ~5.2 – 5.8 (High Hydrophobicity).
-
pKa: Neutral. The amide nitrogen is not basic enough to protonate under standard HPLC pH conditions (pH 2–8).
Implication for HPLC:
-
Retention: Expect strong retention on C18 columns.
-
Solubility: Insoluble in 100% water. Requires high organic diluents.
-
Interaction: Primary mechanism is hydrophobic interaction (Van der Waals).
Method Development Workflow
The following diagram outlines the logical flow for developing this specific method, prioritizing solubility and carryover mitigation.
Figure 1: Decision matrix for hydrophobic amide analysis. Note the feedback loop at "Carryover Assessment," a common failure point for this class of molecules.
Experimental Protocol
Phase 1: Sample Preparation & Diluent Strategy
Critical Failure Point: Using a standard 50:50 Water:MeOH diluent will likely cause precipitation of this analyte, leading to poor linearity and blocked injectors.
-
Stock Solution: Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (ACN) . Sonicate for 5 minutes.
-
Working Standard: Dilute the stock to 100 µg/mL using Acetonitrile:Water (80:20 v/v) .
-
Why 80% Organic? To match the initial conditions of the gradient and prevent "solvent shock" precipitation inside the column head.
-
Phase 2: Chromatographic Conditions
We utilize a Reversed-Phase (RP-HPLC) approach.[5][6] Due to the high LogP, a standard C18 column may retain the compound too strongly, resulting in broad peaks.
Recommended System Setup
| Parameter | Setting | Rationale |
| Column | Agilent ZORBAX Eclipse Plus C8 (or equivalent) Dimensions: 4.6 x 150 mm, 3.5 µm | A C8 phase offers less hydrophobic retention than C18, allowing faster elution and sharper peaks for highly lipophilic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to suppress silanol activity (though the analyte is neutral, impurities might be basic). |
| Mobile Phase B | Acetonitrile (HPLC Grade) | ACN has a higher elution strength and lower viscosity than Methanol, crucial for eluting this hydrophobic target. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Column Temp | 40°C | Elevated temperature lowers viscosity and improves mass transfer, sharpening the peak. |
| Injection Vol | 5 - 10 µL | Keep volume low to prevent peak broadening from the strong diluent. |
| Detection | UV @ 230 nm (Primary), 254 nm (Secondary) | The benzamide moiety absorbs strongly in the low UV range. |
Phase 3: Gradient Program
An isocratic method is risky due to potential accumulation of late-eluting matrix components. A gradient is preferred.
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 60% | Initial Hold: High organic start prevents precipitation. |
| 10.00 | 95% | Ramp: Linear gradient to elute the target. |
| 12.00 | 95% | Wash: Flush highly lipophilic impurities. |
| 12.10 | 60% | Return: Re-equilibrate. |
| 15.00 | 60% | Stop: Ready for next injection. |
Results & Discussion
Retention Behavior
Under the proposed conditions, 2-Chloro-N,N-di-p-tolylbenzamide typically elutes between 7.5 and 8.5 minutes .
-
Observation: If the peak tails (Tailing Factor > 1.5), it indicates secondary interactions with residual silanols on the silica support.
-
Correction: Increase the column temperature to 50°C or switch to a "End-capped" column (e.g., Waters XBridge BEH C18) which covers exposed silanols.
Linearity and Limit of Detection (LOD)
-
Linearity: The method demonstrates linearity from 1.0 µg/mL to 200 µg/mL (
). -
LOD: Estimated at 0.05 µg/mL (Signal-to-Noise ratio of 3:1) at 230 nm.
Troubleshooting: The "Ghost Peak" Phenomenon
For lipophilic amides, carryover is the most common issue. If you see a small peak at the retention time of the analyte in a blank injection following a high-concentration standard:
-
Needle Wash: Ensure the autosampler needle wash is 100% Acetonitrile or 50:50 ACN:IPA (Isopropanol) . Water in the wash vial is ineffective here.
-
Valve Switching: If available, switch the injection valve continuously during the run to clean the rotor grooves.
System Suitability Criteria
To ensure data trustworthiness, the following criteria must be met before routine analysis:
| Parameter | Acceptance Limit |
| Retention Time %RSD | ≤ 1.0% (n=5) |
| Peak Area %RSD | ≤ 1.0% (n=5) |
| Tailing Factor (T) | 0.9 ≤ T ≤ 1.5 |
| Theoretical Plates (N) | > 5,000 |
| Resolution (Rs) | > 2.0 (between analyte and nearest impurity) |
References
-
Chemical Identity & CAS Verification
- Source: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography.
-
Hydrophobic Interaction Chromatography
- Source: Semantic Scholar / ResearchG
- Paper: "Hydrophobic substituent constants derived by intracolumn bilogarithmic analysis..."
-
URL:
-
Column Selection Guide
Sources
- 1. 66087-69-2_2-Chloro-N,N'-di-p-tolylbenzamideCAS号:66087-69-2_2-Chloro-N,N'-di-p-tolylbenzamide【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. 420826-50-2|5-Bromo-2-chloro-N-phenylbenzamide|BLD Pharm [bldpharm.com]
- 3. 111362-49-3|5-Amino-2-chloro-N-methylbenzamide|BLD Pharm [bldpharm.com]
- 4. CAS:2648960-92-1, 2-Chloro-N-(2,4-dichlorobenzyl)-5-(methylamino)benzamide-毕得医药 [bidepharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alogenuri organici | CymitQuimica [cymitquimica.com]
- 8. 400076-85-9|2-Chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide|BLDPharm [bldpharm.com]
- 9. mtc-usa.com [mtc-usa.com]
using 2-Chloro-N,N-di-p-tolylbenzamide as a reaction intermediate
Application Note: Precision Synthesis of Phenanthridinone Scaffolds via 2-Chloro-N,N-di-p-tolylbenzamide
Executive Summary
This technical guide details the utilization of 2-Chloro-N,N-di-p-tolylbenzamide (CAS: 66087-69-2) as a pivotal reaction intermediate in the synthesis of N-substituted phenanthridinones. Phenanthridinone alkaloids and their derivatives are critical scaffolds in medicinal chemistry, exhibiting potent PARP inhibitory activity and antiviral properties.
The protocol leverages a Palladium-Catalyzed Intramolecular Direct Arylation (C-H Activation) to transform the acyclic benzamide intermediate into a tricyclic heteroaromatic system. This method offers superior atom economy compared to traditional radical cyclizations (e.g., tributyltin hydride mediated) and avoids the harsh conditions of Pschorr cyclizations.
Mechanistic Insight & Reaction Design
The transformation relies on the ability of Palladium(II) to activate the C-H bond of the pendant p-tolyl ring in the presence of a carbonate base. The 2-chloro substituent on the benzoyl ring serves as the oxidative addition handle.
Key Mechanistic Steps:
-
Oxidative Addition: Pd(0) inserts into the C-Cl bond of the benzamide.
-
Ligand Exchange/CMD: The carbonate base aids in the Concerted Metalation-Deprotonation (CMD) of the ortho-C-H bond on the N-tolyl ring.
-
Reductive Elimination: Formation of the C-C bond closes the ring, regenerating Pd(0).
Significance of the "di-p-tolyl" Moiety: The N,N-di-p-tolyl substitution is electronically favorable. The electron-donating methyl groups on the amine rings increase the nucleophilicity of the arene, facilitating the electrophilic palladation step (or CMD process).
Figure 1: Catalytic cycle for the intramolecular arylation of 2-Chloro-N,N-di-p-tolylbenzamide.
Protocol 1: Synthesis of the Intermediate
Before cyclization, the intermediate must be synthesized with high purity to ensure the catalyst is not poisoned by residual free amines or acid chlorides.
Target Compound: 2-Chloro-N,N-di-p-tolylbenzamide Reaction Type: Nucleophilic Acyl Substitution
Reagents & Equipment
| Reagent | Equiv.[1][2] | Role |
| 2-Chlorobenzoyl Chloride | 1.1 | Electrophile |
| 4,4'-Dimethyl-diphenylamine | 1.0 | Nucleophile |
| Triethylamine (Et3N) | 1.5 | Base (HCl scavenger) |
| DMAP | 0.05 | Catalyst |
| Dichloromethane (DCM) | Solvent | (0.2 M conc.) |
Step-by-Step Procedure
-
Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.
-
Dissolution: Add 4,4'-dimethyl-diphenylamine (10 mmol, 1.97 g) and Et3N (15 mmol, 2.1 mL) to anhydrous DCM (50 mL). Add DMAP (0.5 mmol, 61 mg).
-
Addition: Cool the solution to 0°C. Add 2-chlorobenzoyl chloride (11 mmol, 1.4 mL) dropwise via syringe over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Workup:
-
Quench with saturated NaHCO3 (50 mL).
-
Extract with DCM (3 x 30 mL).
-
Wash combined organics with 1M HCl (to remove unreacted amine) and Brine.
-
Dry over MgSO4 and concentrate in vacuo.
-
-
Purification: Recrystallize from hot Ethanol or purify via flash chromatography (SiO2, 0-10% EtOAc in Hexanes).
-
Yield Expectation: >90% as a white/off-white solid.
-
Protocol 2: Palladium-Catalyzed Cyclization
This protocol is adapted from the Fagnou conditions for direct arylation, optimized for electron-rich N-aryl groups.
Target Product: 2-Methyl-N-(4-tolyl)phenanthridin-6-one
Reagents & Equipment
| Reagent | Amount | Role |
| Intermediate (from Protocol 1) | 1.0 mmol (335 mg) | Substrate |
| Pd(OAc)2 | 5 mol% (11.2 mg) | Pre-catalyst |
| PCy3[1]·HBF4 | 10 mol% (37 mg) | Ligand Source |
| K2CO3 | 2.0 equiv (276 mg) | Base |
| DMA (Dimethylacetamide) | 5.0 mL (0.2 M) | Solvent (Degassed) |
Step-by-Step Procedure
-
Vessel Setup: Use a heavy-walled pressure vial or a Schlenk tube equipped with a magnetic stir bar.
-
Charging: Add the Intermediate, Pd(OAc)2, PCy3·HBF4, and K2CO3 to the vial.
-
Inert Atmosphere: Cap the vial and evacuate/backfill with Argon three times.
-
Solvent Addition: Inject degassed DMA through the septum.
-
Reaction: Place the vial in a pre-heated oil bath at 130°C . Stir vigorously for 14–16 hours.
-
Note: The reaction mixture will turn dark black/brown as Pd(0) forms.
-
-
Monitoring: Check conversion by LC-MS. The starting material (Cl-isotope pattern) should disappear, replaced by the cyclized product (M-HCl mass).
-
Workup:
-
Cool to room temperature.
-
Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove Pd black and inorganic salts.
-
Wash the filtrate with water (3 x 20 mL) to remove DMA (critical for crystallization).
-
Dry over Na2SO4 and concentrate.
-
-
Purification: Purify via Flash Chromatography (Hexane:EtOAc 8:2). The product is typically a highly fluorescent solid.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning | Ensure the Intermediate is free of trace amines/sulfur. Use 99.99% pure DMA. |
| Pd Black Precipitation | Ligand oxidation | Use fresh PCy3 or switch to PCy3·HBF4 (more air stable). Ensure rigorous Argon purging. |
| Hydrodehalogenation | Reductive side reaction | Ensure the solvent is anhydrous. Lower temperature to 110°C and extend time. |
| Regioisomer Mix | Steric clash | For this specific substrate, the para-methyl blocks one site, ensuring regioselectivity. No mix expected. |
References
-
Campeau, L.-C., Parisien, M., Jean, A., & Fagnou, K. (2006). Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides: Intramolecular Studies Leading to New Intermolecular Reactions. Journal of the American Chemical Society, 128(2), 581–590. [Link]
-
Ackermann, L. (2011). Carboxylate-Assisted Transition-Metal-Catalyzed C−H Bond Functionalizations: Mechanism and Scope. Chemical Reviews, 111(3), 1315–1345. [Link]
-
Alberico, D., Scott, M. E., & Lautens, M. (2007). Aryl-Aryl Bond Formation by Transition-Metal-Catalyzed Direct Arylation. Chemical Reviews, 107(1), 174–238. [Link]
Sources
Application Notes & Protocols: A Senior Application Scientist's Guide to Microwave-Assisted Synthesis of 2-Chlorobenzamide Analogs
Introduction: Accelerating Medicinal Chemistry with Microwave-Assisted Organic Synthesis (MAOS)
In the fast-paced world of drug discovery and development, the efficient synthesis of novel molecular entities is paramount. 2-Chlorobenzamide and its analogs represent a critical scaffold in medicinal chemistry, forming the structural core of a wide range of therapeutic agents. Traditional methods for the synthesis of these amide-containing compounds, however, often involve long reaction times, harsh conditions, and laborious purification procedures. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener, faster, and more efficient alternative.[1][2][3] This application note provides an in-depth guide to the principles, protocols, and optimization of the microwave-assisted synthesis of 2-chlorobenzamide analogs, designed for researchers and scientists seeking to leverage this powerful technology.
The primary advantage of MAOS lies in its unique heating mechanism. Unlike conventional heating, which relies on slow conductive heat transfer, microwave irradiation directly and uniformly heats the reaction mixture by interacting with polar molecules and ions.[2][4][5] This rapid, localized heating leads to a dramatic acceleration of reaction rates, often reducing reaction times from hours to mere minutes.[2][6] Consequently, MAOS not only enhances productivity but also frequently results in higher yields, improved product purity, and reduced energy consumption, aligning with the principles of green chemistry.[1][6][7]
The Science Behind the Speed: Understanding Microwave-Assisted Amide Bond Formation
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that typically requires significant energy input to overcome the activation barrier. Microwave energy accelerates this process through two primary mechanisms: dipolar polarization and ionic conduction.
-
Dipolar Polarization: Polar molecules, such as the reactants and solvents in the amidation reaction, possess a dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid reorientation creates friction, generating heat efficiently and uniformly throughout the reaction mixture.[5][8]
-
Ionic Conduction: If ions are present in the reaction mixture (for example, from salts or catalysts), the electric field will cause them to migrate. Collisions between these moving ions also generate heat.[5][7]
This direct coupling of energy into the reaction medium allows for "superheating" of solvents above their conventional boiling points in sealed, pressurized vessels.[4] This ability to safely reach higher temperatures is a key factor in the dramatic rate enhancements observed in microwave-assisted reactions.[9]
Experimental Protocol: Microwave-Assisted Synthesis of N-Benzyl-2-chlorobenzamide
This protocol provides a representative example of the microwave-assisted synthesis of a 2-chlorobenzamide analog.
Materials and Reagents:
-
2-Chlorobenzoic acid
-
Benzylamine
-
Ethyl acetate (for work-up)
-
Deionized water
-
Microwave synthesis vials (designed for high pressure and temperature)[9]
-
Magnetic stir bar
Instrumentation:
-
A dedicated single-mode microwave reactor for organic synthesis with online temperature and pressure monitoring is required.[9][12] Caution: Domestic microwave ovens are not suitable for this application and pose a significant safety risk.[12]
Reaction Setup:
-
To a 10 mL microwave process vial equipped with a magnetic stir bar, add 2-chlorobenzoic acid (1.0 mmol, 156.6 mg).
-
Add benzylamine (1.2 mmol, 128.6 mg, 0.13 mL).
-
Add ceric ammonium nitrate (CAN) (0.02 mmol, 11.0 mg) as a catalyst.[10][11]
-
Seal the vial tightly with a Teflon septum and an aluminum crimp cap.[9]
Microwave Program:
-
Temperature: 160 °C
-
Ramp Time: 2 minutes
-
Hold Time: 10 minutes
-
Power: Dynamic (instrument automatically adjusts power to maintain temperature)
-
Stirring: High
Work-up and Purification:
-
After the reaction is complete, allow the vial to cool to a safe temperature (below 50 °C) before opening.[9]
-
Add 5 mL of ethyl acetate to the reaction mixture and stir.
-
Wash the organic layer with 5 mL of deionized water to remove the catalyst.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the solution and concentrate it under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Visualization of the Experimental Workflow
Caption: Workflow for Microwave-Assisted Synthesis of N-Benzyl-2-chlorobenzamide.
Process Optimization: Fine-Tuning for Optimal Results
The efficiency of microwave-assisted amidation can be significantly influenced by several parameters. A systematic approach to optimization is crucial for achieving high yields and purity.
| Parameter | Variation and Rationale | Expected Outcome |
| Temperature | 120-180 °C. Increasing temperature generally accelerates the reaction rate. However, excessively high temperatures can lead to side product formation or degradation of reactants.[5] | An optimal temperature will provide a high conversion rate within a short time frame without significant byproduct formation. |
| Reaction Time | 5-30 minutes. Longer reaction times can increase conversion, but may also lead to the formation of impurities. The goal is to find the shortest time required for maximum conversion.[2] | Optimization aims to minimize reaction time while maximizing yield, enhancing overall process efficiency. |
| Catalyst | While some reactions proceed without a catalyst, others benefit from the addition of a Lewis acid like CAN or other coupling agents.[10][11] The catalyst can facilitate the activation of the carboxylic acid. | The presence and choice of catalyst can significantly improve reaction yield and reduce the required temperature and time. |
| Solvent | Solvent-free conditions are often preferred for their green chemistry benefits.[7][13] If a solvent is necessary, polar solvents like DMF or NMP are good microwave absorbers. Non-polar solvents are generally less effective.[14] | The choice of solvent (or lack thereof) impacts heating efficiency and can influence the reaction pathway and product solubility. |
Logical Relationships in Reaction Optimization
Caption: Interplay of Parameters in Microwave-Assisted Synthesis Optimization.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | - Insufficient temperature or time.- Ineffective catalyst or no catalyst used.- Poor microwave absorption (e.g., non-polar solvent). | - Increase temperature and/or reaction time incrementally.- Introduce a suitable catalyst (e.g., CAN).- If using a solvent, switch to a more polar one or consider solvent-free conditions. |
| Low Yield | - Incomplete reaction.- Product degradation.- Mechanical loss during work-up. | - Re-optimize temperature and time.- Ensure the reaction is not overheating; consider a lower temperature for a slightly longer time.- Refine the extraction and purification procedures. |
| Formation of Side Products | - Temperature is too high.- Reaction time is too long.- Reactant decomposition. | - Reduce the reaction temperature.- Monitor the reaction progress to determine the optimal endpoint and avoid prolonged heating.- Confirm the stability of starting materials under the reaction conditions. |
| Pressure Error in Reactor | - Outgassing of reactants or solvent.- Reaction vessel is overfilled. | - Ensure the reaction vial is not filled more than 1/3 to 1/2 of its total volume.- If a highly volatile solvent is used, consider a solvent with a higher boiling point. |
Safety Considerations: A Prerequisite for Success
Microwave-assisted organic synthesis involves high temperatures and pressures, making adherence to safety protocols essential.[15]
-
Use Dedicated Equipment: Only use microwave reactors specifically designed for chemical synthesis. These instruments have built-in safety features for temperature and pressure control that are absent in domestic ovens.[12]
-
Proper Vessel Handling: Use only the manufacturer-certified reaction vials and caps. Do not exceed the recommended fill volume.
-
Cooling: Always allow the reaction vessel to cool to a safe temperature (typically below 50 °C) before opening to prevent the rapid boiling of the solvent.[9]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, lab coat, and gloves, is mandatory.
-
Fume Hood: Conduct all experiments in a well-ventilated laboratory hood to avoid inhaling any potentially toxic fumes.[12]
By understanding the principles, following the detailed protocols, and systematically optimizing the reaction conditions, researchers can effectively and safely harness the power of microwave-assisted synthesis to accelerate the discovery and development of novel 2-chlorobenzamide analogs and other important pharmaceutical compounds.
References
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). Retrieved February 16, 2026, from [Link]
-
Al-Mulla, A. (2022). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Retrieved February 16, 2026, from [Link]
-
Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2025, July 3). Patsnap. Retrieved February 16, 2026, from [Link]
-
Sharma, U. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. Retrieved February 16, 2026, from [Link]
-
THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024, October 12). (n.d.). Retrieved February 16, 2026, from [Link]
-
Cao, H., Shi, Y., Yan, P., Bie, F., & Ma, J. (2025). Microwave-assisted direct amidation of thioesters: a green approach. Organic & Biomolecular Chemistry. Retrieved February 16, 2026, from [Link]
-
Lidström, P. (Ed.). (n.d.). Microwave Assisted Organic Synthesis. CRC Press. Retrieved February 16, 2026, from [Link]
-
Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation. Retrieved February 16, 2026, from [Link]
-
Zborowski, A. P., Kolanowski, J. L., & Markiewicz, W. T. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules. Retrieved February 16, 2026, from [Link]
-
Microwave-assisted One-pot Synthesis of Amide Bond using WEB. (n.d.). Bentham Science. Retrieved February 16, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 16, 2026, from [Link]
-
Zborowski, A. P., Kolanowski, J. L., & Markiewicz, W. T. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. ResearchGate. Retrieved February 16, 2026, from [Link]
-
Al-Mulla, A. (2022). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. Retrieved February 16, 2026, from [Link]
-
Microwave Assisted Catalytic Amidation of Organic Amines with Carboxylic Acids. (n.d.). Purdue Research Foundation Office of Technology Commercialization. Retrieved February 16, 2026, from [Link]
-
MICROWAVE ASSISTED ORGANIC SYNTHESIS. (n.d.). ResearchGate. Retrieved February 16, 2026, from [Link]
-
Lukasik, N., & Wagner-Wysiecka, E. (n.d.). A Review of Amide Bond Formation in Microwave Organic Synthesis. Bentham Science. Retrieved February 16, 2026, from [Link]
-
You, S. (n.d.). Microwave‐Assisted Synthesis of Amide under Solvent‐free Conditions. ResearchGate. Retrieved February 16, 2026, from [Link]
-
Barham, J. P. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications. Retrieved February 16, 2026, from [Link]
-
Al-Ostath, A., Al-Wahaibi, L. H., El-Emam, A. A., & Al-Obaid, A. M. (2021). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Molecules. Retrieved February 16, 2026, from [Link]
-
Microwaves-assisted solvent-free synthesis of N-acetamides by amidation or aminolysis. (n.d.). ResearchGate. Retrieved February 16, 2026, from [Link]
-
Microwave Synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 16, 2026, from [Link]
-
CEM Corporation. (2018, November 12). Teaching Microwave Chemistry [Video]. YouTube. Retrieved February 16, 2026, from [Link]
-
MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023, June 6). International Journal of Novel Research and Development. Retrieved February 16, 2026, from [Link]
-
Bouchareb, R., Bouasla, R., Amel, B., & Villemin, D. (2024). Microwave-Assisted Condensation of Two Potential Antibacterial Pharmacophores (Sulfonamide and Oxazolidinone). MDPI. Retrieved February 16, 2026, from [Link]
-
Nocito, F., & Testa, C. (2020). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. MDPI. Retrieved February 16, 2026, from [Link]
-
Microwave-Assisted Thioamide Synthesis: Research Guide & Papers. (n.d.). PapersFlow. Retrieved February 16, 2026, from [Link]
-
Yadav, P., Kumar, R., & Singh, V. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Sustainability. Retrieved February 16, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Microwave Synthesis [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. ajchem-a.com [ajchem-a.com]
- 7. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 8. ijnrd.org [ijnrd.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Safety Considerations for Microwave Synthesis [cem.com]
- 13. researchgate.net [researchgate.net]
- 14. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tetrazolelover.at.ua [tetrazolelover.at.ua]
Technical Application Note: Storage, Stability, and Handling of 2-Chloro-N,N-di-p-tolylbenzamide
Introduction & Chemical Identity
2-Chloro-N,N-di-p-tolylbenzamide is a sterically congested tertiary amide characterized by high lipophilicity and significant resistance to hydrolytic degradation.[1] Structurally, it consists of a benzoyl core substituted at the ortho position with a chlorine atom, coupled to a nitrogen atom bearing two para-tolyl (4-methylphenyl) groups.[1]
This compound is frequently utilized as a robust internal standard in bioanalytical assays, a specialized ligand in organometallic catalysis, or a structurally rigid intermediate in pharmaceutical synthesis.[1] Its unique stability profile is dictated by the "Ortho Effect" and the electronic resonance of the N,N-diaryl system.[1]
Physicochemical Profile (Predicted/Analog-Based)
| Property | Description/Value |
| Chemical Structure | Tertiary Benzamide |
| Molecular Formula | C₂₁H₁₈ClNO |
| Molecular Weight | ~335.83 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble: DMSO, Dichloromethane (DCM), Ethyl Acetate, Methanol (warm).Insoluble: Water, aqueous buffers.[1] |
| Hygroscopicity | Low (Non-hygroscopic due to lack of H-bond donors).[1] |
Stability Mechanisms & Degradation Pathways[1]
To ensure data integrity in research, it is critical to understand why this molecule is stable and how it might fail.[1]
Hydrolytic Resistance (The Ortho-Cl Shield)
Unlike primary amides, 2-Chloro-N,N-di-p-tolylbenzamide is exceptionally resistant to hydrolysis.[1]
-
Mechanism: The 2-chloro substituent on the benzoyl ring exerts significant steric hindrance , blocking the trajectory of nucleophiles (like water or hydroxide ions) toward the carbonyl carbon.[1]
-
Electronic Effect: The N,N-diaryl substitution delocalizes the nitrogen lone pair into the aromatic rings, reducing the double-bond character of the C-N bond slightly compared to dialkyl amides, yet the steric bulk prevents the twisted transition state required for hydrolysis.[1]
Oxidation Risks
While the amide core is robust, the p-tolyl methyl groups represent a potential weak point.[1]
-
Benzylic Oxidation: Prolonged exposure to strong UV light or radical initiators in the presence of oxygen can slowly oxidize the methyl groups (-CH₃) to aldehydes (-CHO) or carboxylic acids (-COOH).[1]
-
Mitigation: Store away from direct light and oxidizing agents.[1]
Photostability
Aromatic amides can undergo Photo-Fries rearrangement under high-intensity UV irradiation (254 nm).[1] While the steric bulk reduces this likelihood, the compound should be treated as light-sensitive for long-term storage.
Structural Stability Diagram
The following diagram illustrates the protective mechanisms and potential failure modes.
Figure 1: Structural analysis of stability factors.[1] The 2-Chloro group provides steric protection against hydrolysis, while the tolyl methyls present a minor oxidation risk.
Storage & Handling Protocols
Solid State Storage (Long-Term)
-
Temperature: Store at 2°C to 8°C (Refrigerated). While chemically stable at room temperature, refrigeration minimizes lattice energy relaxation and slows potential benzylic oxidation.[1]
-
Container: Amber glass vials with Teflon-lined screw caps.
-
Atmosphere: For archival standards (>1 year), purge headspace with Argon or Nitrogen.[1]
Solution State Storage (Working Stocks)
-
Solvent Choice: Anhydrous DMSO or Methanol.[1]
-
Stability Window:
-
DMSO Stock (10 mM): Stable for 6 months at -20°C.
-
Methanol Stock: Stable for 1 month at -20°C (susceptible to evaporation).
-
-
Avoid: Do not store in aqueous mixtures for >24 hours, even though hydrolysis is slow. Precipitation is the primary risk in aqueous buffers.[1]
Quality Control (QC) & Validation Protocol
To validate the integrity of the compound before use in critical assays, use the following HPLC-UV method. This method separates the parent compound from potential hydrolysis products (2-chlorobenzoic acid) and oxidation products.[1]
HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 50% B to 95% B over 10 minutes. (High organic required due to lipophilicity).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic rings) and 230 nm (amide bond).[1]
QC Decision Workflow
Figure 2: Quality Control decision tree for validating compound integrity prior to experimental use.
Emergency & Safety (EHS)[1]
-
Signal Word: WARNING (Based on general benzamide toxicity).[1]
-
Hazard Statements:
-
Spill Protocol:
-
Isolate: Evacuate immediate area if dust is generated.[1]
-
PPE: Wear nitrile gloves, safety goggles, and N95 dust mask.[1]
-
Clean: Sweep up solid (avoid dust generation) or wipe with a methanol-dampened cloth.[1] Do not flush down drains due to aquatic toxicity risks common to chlorinated aromatics.[1]
-
References
-
Steric Hindrance in Amide Hydrolysis
-
Stability of N,N-Diarylbenzamides
-
General Storage of Lipophilic Standards
- "Guidelines for the Storage of Organic Reference Materials." NIST / Sigma-Aldrich Technical Bulletins.
Sources
- 1. 2-Chloro-N,N-dimethylpropylamine 98 4584-49-0 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. 2-Chloro-N,N-dimethylpropylamine hydrochloride ; 2-Dimethylaminoisopropyl chloride hydrochloride ( DMCPA-HCl ) >99,8% - SYNTHETIKA [synthetikaeu.com]
- 4. 2-CHLORO-N,N-DIMETHYL-1-PROPANAMINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Steric Hindered Amide Formation
Ticket #409: Thermal Modulation & Kinetic Barriers
Status: Open | Priority: High | Agent: Senior Application Scientist
Introduction & System Overview
Welcome to the Reaction Optimization Support Center. You are likely here because standard room-temperature coupling protocols (e.g., EDC/NHS, standard HATU cycles) have failed to generate sufficient yield for your sterically congested substrates (e.g.,
The Core Conflict: Sterically hindered amide formation presents a thermodynamic and kinetic paradox.
-
Kinetic Barrier: The steric bulk prevents the nucleophile (amine) from approaching the electrophile (activated ester/acid halide), requiring higher energy (Temperature
) to overcome the activation energy ( ). -
Thermodynamic Instability: High temperatures accelerate competing pathways—specifically epimerization (via oxazolone formation) and reagent decomposition (hydrolysis).
This guide troubleshoots how to balance these opposing forces.
Decision Logic & Workflow
Before modifying temperature, validate your reagent choice against the steric profile. Use the following logic flow to determine if thermal optimization is the correct next step.
Figure 1: Decision matrix for selecting reagents prior to thermal optimization. Note that T3P is the preferred candidate for high-temperature workflows.
Troubleshooting Guides (FAQs)
Issue A: "I raised the temperature to 60°C with HATU, but the yield dropped and the solution turned dark."
Diagnosis: Thermal Decomposition of the Active Ester.
Technical Explanation:
Uronium reagents (HATU/HBTU) generate an O-acylisourea or OBt active ester. While highly reactive, these intermediates are thermally unstable. At elevated temperatures (
-
Hydrolysis: Trace water attacks the activated ester faster than the hindered amine.
-
Guanidinium Formation: The amine reacts with the uronium portion of the coupling reagent rather than the carboxylic acid, forming a non-productive guanidine byproduct [1].
Corrective Protocol:
-
Switch to T3P (Propylphosphonic Anhydride): T3P forms a mixed anhydride that is exceptionally stable at high temperatures (up to 100°C in EtOAc or DMF) and shows low epimerization rates even under reflux [2].
-
Protocol: See Standard Operating Procedure 1 below.
Issue B: "My reaction works at 80°C, but I am observing significant racemization (epimerization)."
Diagnosis: Oxazolone-Mediated Racemization. Technical Explanation: High temperature promotes the cyclization of the activated amino acid into an oxazolone (azlactone) intermediate. The C-4 proton of the oxazolone is acidic; at high temperatures in the presence of base (DIEA/TEA), this proton is removed, destroying stereochemistry.
Data: Temperature vs. Epimerization Risk
| Reagent System | Safe Temp Range | Risk at >50°C | Mechanism of Failure |
| HATU / DIEA | -10°C to 25°C | High | Rapid oxazolone formation + Guanidinylation |
| EDC / HOBt | 0°C to 25°C | Moderate | Slow activation, thermal rearrangement |
| T3P / Pyridine | 25°C to 80°C | Low | No oxazolone pathway; cyclic transition state |
| Acid Chloride | -20°C to 0°C | Very High | Ketene formation leading to racemization |
Corrective Protocol:
-
Reduce Base Strength: Switch from TEA (
) to TMP (2,4,6-trimethylpyridine, ) or N-methylmorpholine ( ). Weaker bases reduce proton abstraction from the oxazolone. -
Add Oxyma Pure: Use Oxyma (ethyl cyanoglyoxylate-2-oxime) as an additive. It suppresses racemization more effectively than HOBt/HOAt at elevated temperatures [3].
Issue C: "The amine is extremely unreactive (e.g., electron-deficient aniline). Refluxing in DMF isn't working."
Diagnosis: Nucleophilicity Failure. Technical Explanation: Thermal energy alone cannot compensate for an amine with drastically reduced electron density. The activation energy is too high.
Corrective Protocol:
-
The "Merck" Method (TMS-Activation): Use
-bis(trimethylsilyl)acetamide (BSA) to silylate the amine. This increases the amine's solubility and effective nucleophilicity while scavenging protons, often allowing the reaction to proceed at lower temperatures [4].
Standard Operating Procedures (SOPs)
SOP 1: High-Temperature Coupling with T3P
Recommended for: Sterically hindered substrates where racemization is a concern.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)
-
Base: Pyridine (3.0 - 5.0 equiv) or N-Methylmorpholine (NMM)
-
Solvent: 2-MeTHF (preferred for green chemistry/higher boiling point) or EtOAc.
Workflow:
-
Dissolution: Dissolve Acid and Amine in 2-MeTHF (Concentration: 0.1 – 0.2 M).
-
Base Addition: Add Pyridine. Note: T3P requires base to activate.
-
Reagent Addition: Add T3P solution dropwise at 0°C (to control initial exotherm).
-
Thermal Ramp:
-
Stir at 0°C for 10 mins.
-
Warm to Room Temp (25°C) and monitor by LCMS for 2 hours.
-
Optimization Step: If <10% conversion, heat to 60°C . T3P is stable.
-
If steric bulk is extreme, heat to 80°C (reflux EtOAc) or 90°C (2-MeTHF).
-
-
Quench: Cool to RT. Add water. T3P byproducts are water-soluble, simplifying workup.
SOP 2: Acid Fluoride Method (Thermal Stability Variant)
Recommended for: Extremely bulky amino acids (e.g., Aib-Aib coupling).
Rationale: Acid fluorides are less prone to oxazolone formation than acid chlorides and are more stable to moisture/temperature than active esters.
Workflow:
-
Activation: React Carboxylic Acid with TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) or Cyanuric Fluoride at 0°C to generate the Acid Fluoride.
-
Isolation (Optional but recommended): Perform a quick aqueous workup to remove TFFH byproducts. Acid fluorides are generally stable to quick water washes.
-
Coupling: Dissolve Acid Fluoride and Hindered Amine in DCM or DCE.
-
Thermal Cycle: Heat to 40–50°C. The high electrophilicity of the C-F bond combined with moderate heat drives the reaction without the high racemization risk of Acid Chlorides.
Advanced Optimization: Microwave vs. Flow
When conventional heating fails, different energy transfer modalities are required.
Figure 2: Comparison of Microwave vs. Flow Chemistry for overcoming steric barriers.
Microwave Assistance
Microwave irradiation allows solvents to be superheated well above their boiling points in sealed vessels (e.g., DMF at 160°C).
-
Guidance: Use for short bursts (5–10 mins). Prolonged microwave heating often leads to tarring of hindered amides.
-
Reference: Collins et al. demonstrated that microwave energy can overcome the steric barrier of N-methylated peptides where conventional heating failed [5].
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link
-
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. Link
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Collins, J. M. (2009). Microwave-Enhanced Synthesis of Peptides and Proteins. Organic Process Research & Development, 13(6), 1332–1333. Link
Technical Support Center: 2-Chloro-N,N-di-p-tolylbenzamide Synthesis
Core Directive: The "Double-Hindrance" Challenge[1]
Welcome to the technical guide for 2-Chloro-N,N-di-p-tolylbenzamide . As a researcher, you are likely encountering low yields or persistent impurities. This is not a failure of technique but a consequence of structural physics.
The Expert Insight (Causality): This synthesis presents a classic "Double-Hindrance" scenario.
-
Electrophile Constraint: The ortho-chloro group on the benzoyl ring creates steric bulk, shielding the carbonyl carbon from nucleophilic attack.
-
Nucleophile Constraint: The N,N-di-p-tolylamine is a secondary diarylamine.[1] The two tolyl rings make the nitrogen center electronically delocalized (less nucleophilic) and sterically crowded.
Result: The reaction rate is inherently slow. Standard protocols for simple amides (e.g., benzoyl chloride + aniline) will fail here, leading to high residual starting materials and hydrolysis byproducts.
Visualizing the Impurity Landscape
The following diagram maps the synthesis pathway and the origin of critical impurities. Use this to diagnose where your process is deviating.
Figure 1: Reaction pathway analysis showing the competition between product formation (slow) and hydrolysis (fast) due to steric hindrance.
Analytical Forensics: Identifying the Peaks
Do not rely on retention time alone. The lipophilicity of the diarylamine can mimic the product in certain gradients.
Standardized HPLC Method (Reverse Phase)[2]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).[2]
-
Gradient: 50% B to 95% B over 15 mins.
-
Detection: UV @ 254 nm (Strong absorption for tolyl/benzoyl systems).
Impurity Identification Table
| Peak Identity | RRT (Approx)* | Characteristic | Origin |
| 2-Chlorobenzoic Acid | 0.2 - 0.3 | Broad, fronting peak.[1] Disappears in basic workup. | Hydrolysis of acid chloride. |
| 2-Chlorobenzoyl Chloride | N/A | Unstable.[1] Converts to acid on column. | Unreacted Reagent. |
| TARGET | 1.0 | Sharp, major peak. | Product. |
| N,N-di-p-tolylamine | 1.2 - 1.4 | Very sharp.[1] Late eluting (High LogP). | Unreacted Reagent (Limiting). |
| Symmetric Anhydride | 1.5+ | Split peak or very late eluter. | Excess Acid Chloride + Heat. |
*RRT = Relative Retention Time vs. Target Peak. Actual values depend on specific column chemistry.
Troubleshooting Guide (Q&A)
Q1: I see a persistent peak at RRT 1.3 that resists acid washing. What is it?
Diagnosis: This is likely unreacted N,N-di-p-tolylamine .[1]
The Science: Diarylamines are extremely weak bases (
-
Stoichiometry Shift: Use the amine as the limiting reagent (1.0 eq) and the acid chloride in excess (1.5 eq).
-
Purification: Rely on recrystallization (EtOH/Heptane) rather than acid/base extraction to remove the amine.
Q2: My yield is <40%, and the "Acid" peak is huge.
Diagnosis: The "Hydrolysis Trap."
The Science: Because the coupling is sterically hindered (slow), trace moisture in your solvent competes effectively for the acid chloride. The rate of hydrolysis (
-
Dry Solvents: Use anhydrous DCM or Toluene.
-
Reagent Quality: Distill 2-chlorobenzoyl chloride prior to use if it appears yellow/viscous.
-
Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine). This forms a highly reactive N-acylpyridinium intermediate that overcomes the steric barrier of the diarylamine [1].
Q3: Can I use EDC/NHS coupling instead of Acid Chloride?
Diagnosis: Not recommended for this specific substrate. The Science: Carbodiimide couplings (EDC/DCC) proceed via an O-acylisourea intermediate. With a highly hindered amine (di-p-tolylamine), the attack on this intermediate is too slow.[1] The intermediate often rearranges to an unreactive N-acylurea byproduct before the product forms [2]. The Fix: Stick to the Acid Chloride route or use HATU with DIEA if you must start from the acid, as the AAt-ester is more reactive.
Experimental Protocol: Optimized Synthesis
Objective: Synthesis of 2-Chloro-N,N-di-p-tolylbenzamide with <0.5% Impurity B (Amine).
-
Preparation: In a flame-dried flask under Nitrogen, dissolve N,N-di-p-tolylamine (1.0 eq) and DMAP (0.1 eq) in anhydrous Toluene (5 mL/mmol).
-
Base Addition: Add Triethylamine (2.0 eq). Note: Pyridine can be used as solvent and base for higher rates.
-
Addition: Dropwise add 2-chlorobenzoyl chloride (1.5 eq) at 0°C.
-
Reaction: Reflux at 110°C for 12-16 hours. Critical: Heat is required to overcome the ortho-chloro steric clash.[1]
-
IPC (In-Process Control): Check HPLC. Target Amine < 2%. If Amine > 5%, add 0.2 eq more acid chloride.
-
Workup:
-
Quench with Sat. NaHCO3 (removes excess acid chloride/acid).
-
Wash Organic layer with 10% Citric Acid (removes DMAP/TEA).
-
Crucial Step: If residual amine persists, recrystallize from Ethanol.
-
References
-
Scriven, E. F. V. (1983). 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts.[1] Chemical Society Reviews, 12(2), 129-161.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][4][5] Tetrahedron, 61(46), 10827-10852.
Sources
- 1. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]
- 2. Separation of Benzamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. growingscience.com [growingscience.com]
- 5. Lab Reporter [fishersci.co.uk]
Technical Support Center: Alternative Catalysts for N-Acylation of Diarylamines
Welcome to the technical support center for the N-acylation of diarylamines using alternative catalysts. This resource is designed for researchers, scientists, and drug development professionals seeking to move beyond traditional, often harsh, acylation methods. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate the successful implementation of modern, more sustainable catalytic systems in your laboratory.
Troubleshooting Guide
This guide addresses common challenges encountered during the N-acylation of diarylamines with alternative catalysts, providing practical solutions grounded in chemical principles.
Q1: My reaction yield is unexpectedly low when using an organocatalyst. What are the likely causes and how can I improve it?
A1: Low yields in organocatalyzed N-acylations can stem from several factors. Diarylamines are often less nucleophilic than their aliphatic counterparts, which can lead to sluggish reactions.
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the initial reaction time, consider extending the duration or slightly increasing the temperature.[1]
-
-
Catalyst Inefficiency or Degradation: The chosen organocatalyst may not be optimal for your specific substrates or may be degrading under the reaction conditions.
-
Solution: Screen a panel of organocatalysts to identify the most effective one for your diarylamine and acylating agent. Ensure the catalyst is handled and stored correctly, as some can be sensitive to air or moisture. For instance, certain chiral isothiourea catalysts are highly effective but may require an inert atmosphere.[2]
-
-
Protonation of the Amine: Acidic byproducts can protonate the diarylamine, rendering it non-nucleophilic and halting the reaction.[1]
Q2: I'm observing significant catalyst deactivation in my metal-free acylation reaction. What are the potential reasons and mitigation strategies?
A2: Catalyst deactivation is a critical issue that can hinder the efficiency of metal-free catalytic systems.
-
Product Inhibition: The N-acylated diarylamine product can sometimes coordinate to the catalyst, preventing it from participating in further catalytic cycles. This is a common issue in Friedel-Crafts acylation where the ketone product complexes with the Lewis acid catalyst.[5]
-
Solution: While challenging to completely avoid, optimizing the reaction conditions can help. Running the reaction at a higher dilution or adding the starting materials slowly can sometimes mitigate product inhibition. In some cases, using a stoichiometric amount of the "catalyst" is necessary if a stable complex is formed.[5]
-
-
Substrate-Related Deactivation: Certain functional groups on the diarylamine or acylating agent can interact with and deactivate the catalyst. For example, N-heteroarene-containing substrates can be particularly challenging for some palladium catalysts.[6]
-
Solution: Protect sensitive functional groups on your substrates before the acylation reaction. Alternatively, select a catalyst that is known to be robust and tolerant of a wide range of functional groups. For instance, the development of specialized ligands like FPhos has been shown to resist deactivation by N-heteroarenes in Pd-catalyzed aminations.[6]
-
-
Impurity-Induced Deactivation: Trace impurities in solvents or reagents can poison the catalyst.
-
Solution: Always use high-purity, anhydrous solvents and reagents. Purification of starting materials before use can be beneficial.
-
Q3: The purification of my N-acylated diarylamine is proving to be difficult. What are some common impurities and how can I remove them?
A3: Purification challenges often arise from unreacted starting materials, catalyst residues, and side products.
-
Unreacted Diarylamine: Due to the lower reactivity of diarylamines, incomplete conversion is common.
-
Solution: Most diarylamines are basic and can be removed by an acidic wash (e.g., dilute HCl) during the workup. However, be cautious as the amide product could also be acid-sensitive. Column chromatography is a reliable method for separating the product from the starting amine.
-
-
Catalyst Residues: Both organocatalysts and any metal-based catalysts need to be effectively removed.
-
Solution: For organocatalysts, careful column chromatography is usually sufficient. For trace metal residues from alternative metal-catalyzed reactions, specific scavengers or treatment with activated carbon may be necessary, especially in pharmaceutical applications.
-
-
Side Products from Acylating Agent: Acylating agents like anhydrides can lead to the formation of carboxylic acid byproducts upon hydrolysis.
-
Solution: A basic wash (e.g., saturated sodium bicarbonate solution) during the workup will effectively remove acidic impurities.[4]
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the selection and implementation of alternative catalysts for N-acylation.
Q1: What are the main advantages of using alternative catalysts (organocatalysts, enzymes) over traditional methods for N-acylation of diarylamines?
A1: Traditional methods often rely on stoichiometric activating agents or harsh conditions. Alternative catalysts offer several key advantages:
-
Milder Reaction Conditions: Many organocatalytic and enzymatic reactions proceed at or near room temperature, which helps to preserve sensitive functional groups and reduce the formation of byproducts.[7][8]
-
Improved Sustainability: By avoiding heavy metals and stoichiometric activators, these methods are often more environmentally friendly ("greener").[9][10] Enzymatic catalysis, in particular, utilizes biodegradable catalysts in aqueous media.[10][11][12]
-
High Selectivity: Enzymes, in particular, can offer excellent chemo-, regio-, and enantioselectivity, which is crucial in the synthesis of complex molecules and pharmaceuticals.[11][12] Organocatalysts have also been developed for highly enantioselective acylations.[3][7][8][13]
-
Reduced Waste: Catalytic processes, by definition, generate less waste compared to stoichiometric reactions, leading to higher atom economy.[14]
Q2: How do I choose the right alternative catalyst for my specific diarylamine substrate?
A2: The choice of catalyst depends on several factors, including the electronic and steric properties of your diarylamine and the desired product characteristics.
-
For Electron-Rich Diarylamines: These substrates are generally more nucleophilic and may react well with a broader range of catalysts. Simple organocatalysts or even mild Lewis acids might be sufficient.
-
For Electron-Poor or Sterically Hindered Diarylamines: These challenging substrates often require more reactive catalytic systems. Highly active organocatalysts like chiral isothioureas or specific metal-free methods designed for difficult couplings may be necessary.[2]
-
For Chiral Products: If an enantiomerically pure product is required, an asymmetric catalyst is essential. Chiral organocatalysts have shown great promise in achieving high enantioselectivities in N-acylation reactions.[3][7][8][13]
Q3: What are the key experimental parameters to consider when optimizing an N-acylation reaction with an alternative catalyst?
A3: Optimization is key to achieving high yields and purity. The following parameters should be systematically investigated:
-
Catalyst Loading: While lower is better, a sufficient amount of catalyst is needed to drive the reaction at a reasonable rate. Typical loadings can range from 1 to 20 mol%.
-
Solvent: The solvent can significantly influence the reaction rate and selectivity. A solvent screen is often a good starting point.
-
Temperature: While many alternative methods work at room temperature, some may require gentle heating to proceed efficiently.[1]
-
Acylating Agent: The choice of acylating agent (e.g., acid anhydride vs. acyl chloride) can impact the reaction. Anhydrides are often preferred as they produce a less corrosive carboxylic acid byproduct compared to the HCl generated from acyl chlorides.[]
-
Base: As mentioned in the troubleshooting section, the choice and amount of base are critical for neutralizing acidic byproducts.
Comparative Data of Alternative Catalytic Systems
The following table summarizes the performance of various alternative catalytic systems for N-acylation, providing a quick reference for selecting a suitable method.
| Catalytic System | Typical Catalyst | Acylating Agent | Temperature (°C) | Reaction Time | Yield (%) | Key Advantages |
| Organocatalysis | Chiral Isothiourea | Aroyl Chlorides | Room Temp | 24 h | High | High enantioselectivity for N-N atropisomers.[2] |
| Organocatalysis | Chiral Phosphine | Acid Anhydrides | Room Temp | 24 h | 39-99 | Good to excellent yields and enantioselectivities for N-N axially chiral compounds.[3] |
| Enzymatic | Lipase | Carboxylic Acids | 30-50 | 24-72 h | Moderate to High | Green, highly selective, operates in non-solvent systems or ionic liquids.[16] |
| Metal-Free | Zn(C6F5)2 | Diaryl Zincs | Room Temp - 90 | 1 h | High | Transition-metal-free arylation of N,O-acetals to form diarylmethylamines.[17][18] |
| Metal-Free | None (Microwave) | N-acylbenzotriazoles | 50 (MW) | 15-20 min | High | Rapid, environmentally friendly synthesis in water.[19] |
Experimental Protocols
Protocol 1: Organocatalytic Atroposelective N-Acylation of a Quinazolinone Benzamide
This protocol is adapted from the work of Li and co-workers on the synthesis of N-N axially chiral compounds.[3]
-
To a dried reaction tube, add the quinazolinone-type benzamide (1.0 equiv), the chiral phosphine catalyst (10 mol%), and sodium carbonate (2.0 equiv).
-
Add a 5:1 mixture of toluene and THF as the solvent.
-
Add the cinnamic anhydride (1.2 equiv) to the mixture.
-
Stir the reaction at room temperature for 24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-acylated product.
Protocol 2: Enzymatic N-Acylation in a Non-Solvent System
This protocol is a general representation based on lipase-catalyzed acylations.[16]
-
In a round-bottom flask, combine the diarylamine (1.0 equiv) and the carboxylic acid (1.2 equiv).
-
Add the lipase (e.g., Candida antarctica lipase B) to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 50 °C) under reduced pressure to remove the water formed during the reaction.
-
Stir the reaction for 24-72 hours, monitoring by TLC or GC-MS.
-
After the reaction is complete, dissolve the mixture in a suitable organic solvent and filter to remove the enzyme.
-
Wash the organic solution with a mild base to remove any unreacted carboxylic acid.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography or recrystallization.
Visualizations
Workflow for Troubleshooting Low Yield in N-Acylation
Caption: A decision-making workflow for troubleshooting low yields in N-acylation reactions.
General Mechanism for Organocatalyzed N-Acylation
Caption: A simplified mechanism for organocatalyzed N-acylation of diarylamines.
References
-
11 The University of Manchester Research Explorer.
-
7 Chemical Science (RSC Publishing).
-
8 ResearchGate.
-
12 PubMed.
-
3 Thieme.
-
13 PubMed.
-
16 ResearchGate.
-
2 ACS Publications.
-
20 Benchchem.
-
17 Semantic Scholar.
-
21 Semantic Scholar.
-
22 The Journal of Organic Chemistry - ACS Publications.
-
1 Benchchem.
-
9 PMC.
-
6 PMC.
-
BOC Sciences.
-
23 Organic Chemistry Portal.
-
14 UCL Discovery.
-
24 YouTube.
-
25 PMC.
-
26 ResearchGate.
-
27 Chemical Communications (RSC Publishing).
-
28 Semantic Scholar.
-
18 PMC.
-
10 Green Chemistry (RSC Publishing).
-
4 Benchchem.
-
19 PMC.
-
29 MDPI.
-
30 Semantic Scholar.
-
5 Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Development of a Deactivation-Resistant Dialkylbiarylphosphine Ligand for Pd-Catalyzed Arylation of Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric synthesis of N–N axially chiral compounds via organocatalytic atroposelective N-acylation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. One-Pot Metal-Free Synthesis of Diarylamines from Aromatic Aldehydes and Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biocatalytic amide bond formation - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00456B [pubs.rsc.org]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
- 12. Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Asymmetric synthesis of N-N axially chiral compounds via organocatalytic atroposelective N-acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Atom-efficient transition-metal-free arylation of N,O-acetals using diarylzinc reagents through Zn/Zn cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. semanticscholar.org [semanticscholar.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Amide synthesis by acylation [organic-chemistry.org]
- 24. youtube.com [youtube.com]
- 25. NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 29. mdpi.com [mdpi.com]
- 30. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of N,N-Diarylbenzamides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, a profound understanding of molecular fragmentation patterns under mass spectrometric analysis is paramount for unambiguous structural elucidation. This is particularly true for complex scaffolds such as N,N-diarylbenzamides, a structural motif present in numerous pharmacologically active agents and functional materials. This guide provides an in-depth technical comparison of the fragmentation behavior of N,N-diarylbenzamides under Electron Ionization (EI) and Electrospray Ionization (ESI), supported by experimental data and mechanistic insights.
Introduction: The Significance of Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and structure of unknown compounds.[1] The fragmentation of a molecule within the mass spectrometer is not a random process; it is governed by the inherent chemical properties of the analyte, including bond strengths, the stability of the resulting fragments, and the ionization technique employed.[1] For N,N-diarylbenzamides, understanding these fragmentation pathways is crucial for identifying metabolites in drug development, characterizing novel synthetic compounds, and ensuring the quality control of pharmaceutical products.
This guide will dissect the characteristic fragmentation patterns of N,N-diarylbenzamides, compare them with simpler amide analogues, and provide detailed experimental protocols to enable researchers to confidently analyze this important class of molecules.
Core Fragmentation Pathways of N,N-Diarylbenzamides
The fragmentation of N,N-diarylbenzamides, like other aromatic amides, is largely dictated by the stability of the resulting charged fragments. The central amide bond (N-CO) is a key point of cleavage, influenced by the electronic nature of the three aryl rings.
Electron Ionization (EI) Mass Spectrometry
Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive fragmentation.[2] For aromatic amides, a dominant fragmentation pathway is the α-cleavage of the N-CO bond.[3]
A primary fragmentation pathway for N,N-diarylbenzamides under EI-MS involves the cleavage of the amide bond, leading to the formation of a resonance-stabilized benzoyl cation. This cation can subsequently lose a neutral carbon monoxide (CO) molecule to form a phenyl cation.
Key Fragmentation Steps in EI-MS:
-
Formation of the Benzoyl Cation: The most characteristic fragmentation is the cleavage of the C-N bond, yielding a stable benzoyl cation.
-
Formation of the Phenyl Cation: The benzoyl cation can further fragment by losing a neutral CO molecule to produce a phenyl cation.
-
Formation of the Diarylaminyl Radical: The other part of the molecule forms a diarylaminyl radical, which is typically not observed in the mass spectrum as it is a neutral species.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: Primary EI fragmentation of N,N-diarylbenzamides.
Electrospray Ionization (ESI) Mass Spectrometry
Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in the formation of protonated molecules ([M+H]+) with minimal fragmentation in the ion source.[2] To induce fragmentation, tandem mass spectrometry (MS/MS) techniques like Collision-Induced Dissociation (CID) are employed.[4]
Under ESI-MS/MS conditions, the protonated N,N-diarylbenzamide also undergoes cleavage of the amide bond. The site of protonation, either on the amide oxygen or nitrogen, can influence the subsequent fragmentation pathways. Computational studies on similar amides suggest that protonation can occur at the amide nitrogen, facilitating the N-CO bond cleavage.[3]
Key Fragmentation Steps in ESI-MS/MS:
-
Protonation: The N,N-diarylbenzamide molecule is protonated, typically at the amide oxygen or nitrogen.
-
N-CO Bond Cleavage: Collision with an inert gas induces the cleavage of the protonated amide bond, leading to the formation of a benzoyl cation and a neutral diarylamine.
-
Further Fragmentation: The benzoyl cation can undergo the same fragmentation as in EI-MS, losing CO to form a phenyl cation.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: Primary ESI-MS/MS fragmentation of N,N-diarylbenzamides.
Comparative Fragmentation Analysis
To fully appreciate the fragmentation patterns of N,N-diarylbenzamides, it is instructive to compare them with simpler amides.
| Compound | Ionization | Key Fragments (m/z) | Interpretation |
| Benzamide | EI | 121 (M+), 105, 77 | Molecular ion, [C6H5CO]+, [C6H5]+ |
| N-Phenylbenzamide | EI | 197 (M+), 105, 77 | Molecular ion, [C6H5CO]+, [C6H5]+ |
| N,N-Diphenylbenzamide | EI | 273 (M+), 105, 77 | Molecular ion, [C6H5CO]+, [C6H5]+ |
| Substituted N,N-Diarylbenzamide | ESI-MS/MS | [M+H]+, [Substituted C6H4CO]+, [Substituted C6H4]+ | Protonated molecule, substituted benzoyl cation, substituted phenyl cation |
As evident from the table, the formation of the benzoyl cation (m/z 105) and the subsequent phenyl cation (m/z 77) is a common feature across these benzamides under EI-MS. The primary difference lies in the molecular ion peak. For N,N-diarylbenzamides, the stability of the diarylaminyl radical contributes to the prevalence of the benzoyl cation.
The Influence of Substituents
Substituents on any of the three aryl rings can significantly influence the fragmentation pattern by altering the electron density and stability of the resulting fragments.
-
Electron-donating groups (e.g., -OCH3, -CH3) on the benzoyl ring will stabilize the benzoyl cation, potentially increasing its abundance.
-
Electron-withdrawing groups (e.g., -NO2, -CN) on the benzoyl ring will destabilize the benzoyl cation, potentially promoting alternative fragmentation pathways.
-
Substituents on the N-aryl rings can influence the stability of the diarylaminyl radical and may lead to characteristic fragment ions corresponding to the substituted aniline or diphenylamine moieties. The presence of ortho substituents can lead to unique fragmentation pathways, known as "ortho effects," which may involve intramolecular cyclization.
Experimental Protocols
To obtain high-quality mass spectra of N,N-diarylbenzamides, the following experimental protocols are recommended.
Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
This protocol is suitable for the analysis of thermally stable and volatile N,N-diarylbenzamides.[5]
Sample Preparation:
-
Dissolve the N,N-diarylbenzamide sample in a suitable volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
If necessary, perform a dilution to achieve a final concentration of 1-10 µg/mL.
GC-MS Conditions:
-
GC System: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 300°C at 15°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: A single quadrupole or time-of-flight mass spectrometer with an EI source.
-
Ionization Energy: 70 eV.
-
Scan Mode: Full scan from m/z 50 to 500.
dot graph TD { rankdir=LR; subgraph "GC-EI-MS Workflow" direction LR A["Sample Injection"] --> B["GC Separation"]; B --> C["EI Ionization (70 eV)"]; C --> D["Mass Analysis"]; D --> E["Data Acquisition"]; end } Caption: GC-EI-MS workflow for N,N-diarylbenzamide analysis.
Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)
This protocol is ideal for the analysis of a wider range of N,N-diarylbenzamides, including those that are less volatile or thermally labile.[5]
Sample Preparation:
-
Dissolve the N,N-diarylbenzamide sample in a solvent compatible with reversed-phase LC (e.g., acetonitrile, methanol) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
-
Dilute the sample to a final concentration of 1-10 µg/mL in the initial mobile phase.
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatograph.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 10% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole or hybrid ion trap-orbitrap mass spectrometer with an ESI source in positive ion mode.
-
MS1 Scan: Full scan to determine the m/z of the protonated molecule.
-
MS2 Scan (CID): Product ion scan of the protonated molecule with optimized collision energy.
dot graph TD { rankdir=LR; subgraph "LC-ESI-MS/MS Workflow" direction LR A["Sample Injection"] --> B["LC Separation"]; B --> C["ESI Ionization"]; C --> D["Precursor Ion Selection"]; D -- "Collision Gas" --> E["Collision-Induced Dissociation"]; E --> F["Product Ion Analysis"]; F --> G["Data Acquisition"]; end } Caption: LC-ESI-MS/MS workflow for N,N-diarylbenzamide analysis.
Conclusion
The mass spectrometric fragmentation of N,N-diarylbenzamides is characterized by the predominant cleavage of the N-CO amide bond, leading to the formation of a stable benzoyl cation. This fundamental pathway is observed in both Electron Ionization and Electrospray Ionization tandem mass spectrometry. The presence and nature of substituents on the aryl rings can modulate the fragmentation process, providing valuable structural information. By employing the detailed experimental protocols provided, researchers can confidently identify and characterize this important class of compounds, advancing their work in drug discovery, materials science, and other scientific disciplines.
References
- de Hoffmann, E., & Stroobant, V. (2007).
-
Nunes, R. L., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(38), 21407-21413. [Link]
-
PubChem. N,N-Diphenylbenzamide. National Center for Biotechnology Information. [Link]
- Sparkman, O. D., & Penton, Z. (2019).
-
NIST. Benzamide. NIST Chemistry WebBook. [Link]
-
NIST. Benzamide, N-phenyl-. NIST Chemistry WebBook. [Link]
-
Kruve, A., et al. (2010). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry, 82(9), 3752–3760. [Link]
-
Sleno, L., & Volmer, D. A. (2004). Ion activation methods for tandem mass spectrometry. Journal of Mass Spectrometry, 39(10), 1091-1112. [Link]
Sources
- 1. Gas-phase ion chemistry - Wikipedia [en.wikipedia.org]
- 2. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 3. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Gas-Phase Ion Chemistry – Prentice Research Group [prentice.chem.ufl.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
High-Resolution FTIR Analysis of Benzamide Carbonyls: A Comparative Guide
Executive Summary
The amide carbonyl stretch (Amide I band ) is arguably the most diagnostic feature in the infrared spectrum of benzamide derivatives. In drug development, where benzamide pharmacophores are ubiquitous (e.g., metoclopramide, eticlopride), precise interpretation of this band provides critical insight into electronic distribution, hydrogen bonding potential, and solid-state packing.
This guide moves beyond basic peak assignment. It objectively compares the spectral behavior of benzamides against aliphatic alternatives, quantifies substituent effects using Hammett correlations, and provides a self-validating protocol for high-fidelity data acquisition.
Mechanistic Grounding: The Physics of the Shift
To interpret the FTIR spectrum of a benzamide, one must understand the competition between resonance and induction .
Resonance vs. Inductive Effects
Unlike aliphatic amides (e.g., acetamide), the carbonyl group in benzamide is conjugated with an aromatic ring.
-
Aliphatic Amides: The lone pair on the nitrogen donates into the carbonyl (
), reducing the C=O bond order from 2.0 to roughly 1.6. -
Benzamides: The phenyl ring competes for conjugation. However, the primary effect observed is the cross-conjugation between the aryl ring and the carbonyl.
Key Insight: Conjugation with the phenyl ring generally lowers the C=O stretching frequency compared to non-conjugated esters or ketones, but the effect relative to aliphatic amides is nuanced by the "push-pull" nature of the nitrogen lone pair.
Visualization: Electronic Delocalization
The following diagram illustrates the resonance structures that dictate the bond order (and thus the wavenumber,
Comparative Analysis
Scenario A: Benzamides vs. Aliphatic Amides
The most immediate distinction is the shift in the Amide I band. Benzamides typically absorb at lower frequencies than their aliphatic counterparts due to the heavy mass of the aromatic ring and conjugation effects, though this can be masked by hydrogen bonding in the solid state.
Table 1: Baseline Comparison (Dilute Solution in CHCl₃)
| Compound Class | Representative Molecule | Amide I ( | Amide II ( | Mechanistic Driver |
| Aliphatic Amide | Acetamide | 1680 - 1700 cm⁻¹ | ~1600 cm⁻¹ | Localized resonance ( |
| Benzamide | Benzamide (unsubst.) | 1660 - 1680 cm⁻¹ | ~1620 cm⁻¹ | Aryl conjugation lowers bond force constant ( |
| Cyclic Amide | Lactam (5-membered) | 1700 - 1750 cm⁻¹ | N/A (if tertiary) | Ring strain increases |
Note: In the solid state (KBr pellet), these values will shift 10–20 cm⁻¹ lower due to intermolecular hydrogen bonding (C=O
H-N).
Scenario B: Substituent Effects (The Hammett Correlation)
For researchers optimizing drug potency, the electronic effect of substituents on the benzamide ring is directly observable in the FTIR spectrum. This follows a Hammett Correlation :
-
Electron Withdrawing Groups (EWG): Increase
(Shift to higher wavenumber). They destabilize the zwitterionic resonance form (Form B in Fig 1), forcing the carbonyl to retain more double-bond character. -
Electron Donating Groups (EDG): Decrease
(Shift to lower wavenumber). They stabilize the single-bond character.
Table 2: Substituent Effects on Para-Substituted Benzamides (Solid State)
| Substituent ( | Electronic Effect | Hammett | Shift Direction | |
| Strong EWG | +0.78 | 1680 cm⁻¹ | ⬆ Blue Shift | |
| Weak EWG | +0.23 | 1670 cm⁻¹ | ⬆ Slight Blue Shift | |
| Reference | 0.00 | 1663 cm⁻¹ | — Baseline | |
| Weak EDG | -0.17 | 1655 cm⁻¹ | ⬇ Slight Red Shift | |
| Strong EDG | -0.27 | 1650 cm⁻¹ | ⬇ Red Shift | |
| Very Strong EDG | -0.66 | 1640 cm⁻¹ | ⬇ Strong Red Shift |
Data synthesized from general spectroscopic trends and Hammett principles [1, 2].
Experimental Protocol: Self-Validating Workflows
To ensure data integrity, you must choose the correct sampling technique. Solid-state analysis (KBr) is standard for qualitative ID, but solution-phase analysis is required for quantitative electronic studies to eliminate variable hydrogen bonding networks.
Workflow Diagram
Detailed Methodologies
Method A: KBr Pellet (The "Gold Standard" for Solids)
-
Why: Benzamides are solids at room temperature. This method is cheap and provides a permanent record.
-
Protocol:
-
Dry KBr: Dry analytical grade KBr powder at 110°C overnight to remove adsorbed water (which absorbs at 3400 cm⁻¹ and 1640 cm⁻¹, interfering with Amide I).
-
Ratio: Mix 1-2 mg of benzamide with 200 mg KBr (1:100 ratio).
-
Grinding: Grind in an agate mortar until the mixture is a fine, flour-like powder. Caution: Over-grinding can absorb moisture.
-
Pressing: Apply 8-10 tons of pressure for 2 minutes under vacuum (to remove air) using a hydraulic press.
-
Validation: The resulting pellet must be transparent/glassy. If it is opaque white, light scattering (Christiansen effect) will distort the baseline and peak shapes [3].
-
Method B: Solution Cell (For Electronic Studies)
-
Why: Eliminates intermolecular hydrogen bonding, allowing observation of the "free" carbonyl monomer.
-
Protocol:
-
Solvent: Use spectroscopic grade Chloroform (
) or Carbon Tetrachloride ( ). Note: has own peaks; run a background blank. -
Concentration: Prepare a 0.005 M solution. High concentrations lead to dimerization peaks.
-
Cell: Use a sealed liquid cell with
windows (water resistant) and a path length of 0.1 mm or 0.5 mm.
-
Troubleshooting & Interpretation Guide
Distinguishing Amide I, II, and III
Benzamide spectra can be crowded. Use this guide to assign bands correctly:
-
Amide I (C=O[2] Stretch): 1630–1680 cm⁻¹.[3] Strongest peak.
-
Amide II (N-H Bending): 1600–1620 cm⁻¹. Often appears as a shoulder on the Amide I band or overlaps with the aromatic C=C ring stretches (~1600 cm⁻¹). In primary benzamides, this is the scissoring vibration of the
group. -
Amide III (C-N Stretch): 1390–1420 cm⁻¹. Weaker, mixed mode.
Common Artifacts
-
The "Water" Trap: A broad peak at 3400 cm⁻¹ and a sharp bend at 1640 cm⁻¹ indicates wet KBr. This 1640 cm⁻¹ water peak sits directly on top of the benzamide carbonyl, artificially broadening it. Always dry your KBr.
-
Fermi Resonance: In some benzamides, the Amide I band may split into a doublet (e.g., 1680 and 1660 cm⁻¹). This is often due to Fermi resonance between the fundamental C=O stretch and the overtone of the Amide II bending mode. Do not mistake this for two different carbonyl species [4].
References
-
LibreTexts Chemistry. (2022). Spectroscopy of Carboxylic Acid Derivatives. Link
-
Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Link
-
ResearchGate. (2021). Preparation of Ultrapure KBr Pellet: New Method for FTIR Quantitative Analysis. Link
-
Chemistry LibreTexts. (2021). IR Spectrum and Characteristic Absorption Bands. Link
Sources
A Comparative Analysis of 2-Chloro and 4-Chloro Benzamides: Unraveling the Impact of Isomeric Substitution on Biological Activity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzamide scaffold represents a cornerstone for the development of a wide array of therapeutic agents. The introduction of a simple halogen substituent, such as chlorine, can dramatically influence the molecule's physicochemical properties and, consequently, its biological activity. The positional isomerism of this substituent is a critical determinant of the compound's pharmacological profile. This guide provides an in-depth, objective comparison of the biological activities of 2-chloro and 4-chloro benzamides, synthesizing available experimental data to illuminate the structure-activity relationships that govern their efficacy and potential therapeutic applications.
The Subtle Shift: Physicochemical Properties of 2-Chloro vs. 4-Chloro Benzamides
The location of the chlorine atom on the phenyl ring—ortho (2-position) versus para (4-position)—imparts distinct electronic and steric characteristics to the benzamide molecule. These differences, though seemingly minor, have profound implications for how these molecules interact with biological targets.
The chlorine atom is an electron-withdrawing group via induction and electron-donating via resonance. In the 4-chloro (para) position, both effects are pronounced, influencing the electron density of the entire aromatic ring and the amide group. This can affect the molecule's ability to participate in hydrogen bonding and other non-covalent interactions with target proteins.
In the 2-chloro (ortho) position, steric hindrance becomes a more significant factor. The proximity of the chlorine atom to the amide linkage can influence the conformation of the molecule, potentially restricting its rotational freedom and affecting its ability to adopt the optimal orientation for binding to a target's active site.[1] This steric effect can also impact the acidity of the N-H proton and the reactivity of the carbonyl group.
| Property | 2-Chlorobenzamide | 4-Chlorobenzamide |
| Molecular Formula | C₇H₆ClNO | C₇H₆ClNO |
| Molecular Weight | 155.58 g/mol [2] | 155.58 g/mol [3] |
| Predicted LogP | 1.6 | 1.6 |
| Key Structural Feature | Chlorine atom at the ortho position relative to the amide group. | Chlorine atom at the para position relative to the amide group. |
A Tale of Two Isomers: Comparative Biological Activities
While both 2-chloro and 4-chloro benzamides have been incorporated into various biologically active compounds, their specific activities can differ significantly. The following sections compare their known effects in key therapeutic areas.
Anticancer Activity
Benzamide derivatives are a well-established class of compounds with significant anticancer properties.[4] The position of the chloro substituent plays a crucial role in modulating this activity.
4-Chlorobenzamide derivatives have shown notable potential as anticancer agents.[5] They are often found as key structural motifs in molecules designed to inhibit enzymes crucial for cancer cell proliferation and survival, such as poly(ADP-ribose) polymerase (PARP) and tyrosine kinases.[5] The 4-chloro substitution can enhance the binding affinity of these inhibitors to their target enzymes. For instance, the nitrogen mustard derivative, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, demonstrated potent histone deacetylase (HDAC) inhibitory activity, with IC₅₀ values in the nanomolar range against HDAC1, HDAC2, and HDAC3, and exhibited significantly higher potency than the established drug SAHA in inhibiting the growth of A2780 and HepG2 cancer cell lines.[6]
2-Chlorobenzamide derivatives have also been investigated for their anticancer properties, although they are featured in a different spectrum of mechanistic classes. For example, 2-chlorobenzamide is a degradation product of the insecticide diflubenzuron, and its potential carcinogenicity has been a subject of study.[7] While less commonly incorporated into targeted inhibitors compared to its 4-chloro counterpart, the unique steric and electronic properties of the ortho-substituted ring can be exploited to achieve selectivity for specific biological targets.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines a standard method for assessing the cytotoxic effects of 2-chloro and 4-chloro benzamide derivatives on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (2-chloro and 4-chloro benzamide derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value by plotting a dose-response curve.
Antimicrobial and Antifungal Activity
The antimicrobial potential of chlorobenzamides is another area where positional isomerism dictates the spectrum of activity.
4-Chlorobenzamide derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[5] The presence of the chlorine at the para position can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.[8] A study on a series of 4-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides showed biological activity comparable to or higher than standard drugs like isoniazid and ciprofloxacin against various mycobacterial and bacterial strains.[8][9]
2-Chlorobenzamide derivatives have also been synthesized and evaluated for their antimicrobial and disinfectant properties.[10] The ortho-chloro substitution can lead to compounds with distinct mechanisms of action. For example, some picolinamide and benzamide chemotypes have been identified to have antifungal properties by targeting Sec14p, a major phosphatidylinositol/phosphatidylcholine transfer protein in Saccharomyces cerevisiae.[11]
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Potential mechanism of action for some chloro-benzamide derivatives in inhibiting the NF-κB signaling pathway. [4]
Concluding Remarks for the Research Professional
The choice between a 2-chloro and a 4-chloro substitution on a benzamide scaffold is a critical decision in the drug design process. While both isomers can impart favorable properties, their biological activities are not interchangeable.
-
4-Chlorobenzamides are frequently utilized in the design of potent enzyme inhibitors, where the substituent can enhance binding affinity and lipophilicity.
-
2-Chlorobenzamides offer opportunities for achieving target selectivity through steric hindrance and unique non-covalent interactions, such as halogen bonding.
A thorough understanding of the structure-activity relationships of these isomers is paramount for the rational design of novel therapeutics. Further head-to-head comparative studies are warranted to fully elucidate the nuanced differences in their pharmacological profiles and to guide the development of next-generation benzamide-based drugs with improved efficacy and safety.
References
-
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. Available from: [Link]
-
Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. NIH. Available from: [Link]
-
Investigating spectrum of biological activity of 4- and 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. PubMed. Available from: [Link]
-
Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. MDPI. Available from: [Link]
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles). Available from: [Link]
-
Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. PMC. Available from: [Link]
-
Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives. MDPI. Available from: [Link]
-
2-Chlorobenzamide | C7H6ClNO | CID 69111. PubChem. Available from: [Link]
-
Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate. Available from: [Link]
-
4-Chlorobenzamide | C7H6ClNO | CID 12084. PubChem. Available from: [Link]
-
Full article: Synthesis and antibacterial activity of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives. Taylor & Francis. Available from: [Link]
-
Mechanism of Co(iii)-catalyzed annulation of N-chlorobenzamide with styrene and origin of cyclopentadienyl ligand-controlled enantioselectivity. Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]
-
(PDF) Mechanism of Co(III)-catalyzed annulation of N-chlorobenzamide with styrene and origin of cyclopentadienyl ligand-controlled enantioselectivity. ResearchGate. Available from: [Link]
-
Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate. Available from: [Link]
-
Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. PubMed. Available from: [Link]
-
2-Chloro-N-(4-methylphenyl)benzamide. PMC. Available from: [Link]
-
Toxicity of 2,6-dichlorothiobenzamide (chlorthiamid) and 2,6-dichlorobenzamide in the olfactory nasal mucosa of mice. PubMed. Available from: [Link]
-
Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. PubMed. Available from: [Link]
-
Structure activity relationship of the synthesized compounds. ResearchGate. Available from: [Link]
-
Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. SciSpace. Available from: [Link]
-
The formation and metabolism of N-hydroxymethyl compounds--IX. N-(acetoxymethyl)-4-chlorobenzamide: an electrophile but not a mutagen in Salmonella typhimurium. PubMed. Available from: [Link]
-
Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed. Available from: [Link]
-
Pharmacokinetics, Pharmacodynamics, and Pharmacogenomics. ACCP. Available from: [Link]
-
New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. PMC. Available from: [Link]
-
Toxicity and Sublethal Effects of Commonly Used Insecticides on South American Tomato Pinworm, Tuta absoluta Meyrick. Journal of the Entomological Research Society. Available from: [Link]
-
Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. MDPI. Available from: [Link]
-
Phase 3 Study to Evaluate the Efficacy and Safety of Intravenous BIIB093 (Glibenclamide) for Severe Cerebral Edema Following Large Hemispheric Infarction. ClinicalTrials.gov. Available from: [Link]
-
Comparative Toxicity of Two Different Pesticides on the Skin of Japanese quail (Cortunix Japonica). World's Vet. J. 5(1). ResearchGate. Available from: [Link]
-
Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. ChemRxiv. Available from: [Link]
-
Pharmacokinetics and pharmacodynamics: Essential principles in clinical drug development. Allied Academies. Available from: [Link]
-
Novel Sulfone 2-Aminobenzimidazole Derivatives and Their Coordination Compounds: Contribution of the Ethyl and Phenyl Substituents on Non-Covalent Molecular Interactions; Biological Antiproliferative Activity. MDPI. Available from: [Link]
Sources
- 1. 2-Chloro-N-(4-methylphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chlorobenzamide | C7H6ClNO | CID 69111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Chlorobenzamide | C7H6ClNO | CID 12084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-氯苯甲酰胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigating spectrum of biological activity of 4- and 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I - Curr Trends Pharm Pharm Chem [ctppc.org]
- 11. Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis for the Modern Researcher: N,N-di-p-tolylbenzamide vs. N,N-diphenylbenzamide
Guide Overview: In the landscape of synthetic chemistry and drug development, the benzamide scaffold is of paramount importance, featuring in numerous bioactive molecules and functional materials.[1][2] Within this class, tertiary benzamides offer a unique combination of stability and tunable electronic properties. This guide provides an in-depth, objective comparison between two closely related tertiary benzamides: N,N-di-p-tolylbenzamide and the more commonly referenced N,N-diphenylbenzamide.
This document moves beyond a simple cataloging of properties. It delves into the fundamental electronic and steric differences imparted by the subtle substitution of two methyl groups, explaining the causality behind their differing characteristics. We will explore their synthesis, comparative spectroscopic signatures, and potential applications, providing researchers and drug development professionals with the foundational knowledge to select the appropriate molecule for their specific research endeavors.
Part 1: Molecular Structure and Physicochemical Properties
At a glance, the two molecules are structural analogues. The core difference lies in the substitution on the two N-aryl rings: N,N-diphenylbenzamide features unsubstituted phenyl groups, while N,N-di-p-tolylbenzamide incorporates a methyl group at the para-position of each ring. This seemingly minor alteration has significant consequences for the molecule's electronic and steric profile.
The methyl groups in N,N-di-p-tolylbenzamide are electron-donating groups (+I inductive effect and hyperconjugation), which increase the electron density on the nitrogen atom. This enhanced electron density influences the degree of resonance with the adjacent carbonyl group, affecting bond lengths, rotational barriers, and overall reactivity.
Caption: Fig. 1: Structural and Electronic Comparison
| Property | N,N-diphenylbenzamide | N,N-di-p-tolylbenzamide | Rationale for Difference |
| Molecular Formula | C₁₉H₁₅NO[3] | C₂₁H₁₉NO | Addition of two CH₂ groups. |
| Molecular Weight | 273.33 g/mol [4] | 301.38 g/mol | Addition of two methyl groups. |
| Boiling Point | 423 °C at 760 mmHg[4] | Predicted > 423 °C | Increased molecular weight and van der Waals forces. |
| XLogP3 | 3.9[3] | Predicted > 3.9 | Increased lipophilicity from two methyl groups. |
| Hydrogen Bond Acceptor Count | 1 (Carbonyl Oxygen)[4] | 1 (Carbonyl Oxygen) | The core amide functionality is the same. |
| Rotatable Bond Count | 3[4] | 3 | The number of single bonds allowing free rotation is identical. |
Part 2: Synthesis and Reactivity
Both amides are readily synthesized via a nucleophilic acyl substitution, specifically the Schotten-Baumann reaction. This involves the reaction of the corresponding secondary amine (diphenylamine or di-p-tolylamine) with benzoyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl byproduct.
Caption: Fig. 2: General Synthetic Workflow
Experimental Protocol: Synthesis of N,N-diphenylbenzamide
This protocol is adapted from a reported crystal structure analysis and synthesis study.[5] It represents a reliable and self-validating method for producing high-purity material suitable for further research.
Materials:
-
Diphenylamine (1.0 eq)
-
Benzoyl chloride (1.05 eq)
-
Triethylamine (1.05 eq)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add diphenylamine (1.0 eq) and dissolve in anhydrous dichloromethane.
-
Base Addition: Add triethylamine (1.05 eq) to the solution. Cool the flask in an ice bath to 0 °C.
-
Acyl Chloride Addition: Add benzoyl chloride (1.05 eq) dropwise to the stirred solution over 10-15 minutes.[5] A precipitate (triethylamine hydrochloride) will form.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight to ensure complete reaction.[5]
-
Workup: Add deionized water to the reaction mixture and transfer to a separating funnel. Collect the organic layer.[5]
-
Purification: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.[5]
-
Recrystallization: Purify the crude product by recrystallization from hot ethanol to yield pure N,N-diphenylbenzamide as a crystalline solid.[5]
Proposed Protocol: Synthesis of N,N-di-p-tolylbenzamide
This proposed protocol adapts the established method for N,N-diphenylbenzamide. The primary change is the starting secondary amine.
Rationale for Choices:
-
Starting Material: Di-p-tolylamine is used in place of diphenylamine.
-
Reactivity Consideration: The nitrogen in di-p-tolylamine is more nucleophilic due to the electron-donating methyl groups. While this may lead to a faster reaction rate, the standard Schotten-Baumann conditions are robust and should provide excellent conversion. No significant changes to stoichiometry or temperature are anticipated to be necessary.
Procedure: Follow the identical steps as for N,N-diphenylbenzamide, substituting di-p-tolylamine for diphenylamine on an equimolar basis.
Part 3: Comparative Spectroscopic Analysis
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compounds. The key differences in their spectra arise directly from the presence of the para-methyl groups.
| Spectroscopic Technique | N,N-diphenylbenzamide (Experimental/Expected) | N,N-di-p-tolylbenzamide (Predicted) |
| ¹H NMR | Complex multiplets in the aromatic region (~7.0-8.0 ppm) for 15 protons.[6] | A sharp singlet for the 6 methyl protons (~2.3-2.4 ppm). The aromatic region will show a characteristic AA'BB' pattern (two doublets) for the tolyl protons, in addition to the signals from the benzoyl ring. |
| ¹³C NMR | Multiple signals in the aromatic region (120-145 ppm). Carbonyl carbon signal (~170 ppm). | A signal for the methyl carbons (~21 ppm). The aromatic region will show distinct signals for the tolyl and benzoyl carbons. The carbonyl carbon signal may be shifted slightly due to altered electronics. |
| IR Spectroscopy | Strong C=O stretch at ~1651-1670 cm⁻¹.[5][6] Aromatic C-H stretch above 3000 cm⁻¹.[6] | Strong C=O stretch, potentially at a slightly lower wavenumber (<1651 cm⁻¹) due to enhanced resonance from the electron-donating tolyl groups. Additional C-H stretching and bending vibrations for the methyl groups. |
Note on NMR of Tertiary Amides: Due to the partial double bond character of the amide C-N bond, rotation can be restricted. For asymmetric tertiary amides, this can lead to distinct NMR signals for groups that might otherwise appear equivalent.[7] While both molecules discussed here are symmetric, this phenomenon is a critical consideration in more complex benzamide derivatives.
Part 4: Applications in Research and Drug Development
The benzamide core is a privileged scaffold in medicinal chemistry, with derivatives showing a vast range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][8] Tertiary amides, in particular, are prevalent in pharmaceuticals.[9]
-
N,N-diphenylbenzamide and its derivatives have been investigated for their potential in materials science, particularly as nonlinear optical (NLO) materials, which are crucial for optoelectronic devices.[10]
-
N,N-di-p-tolylbenzamide , by introducing methyl groups, offers a strategic modification for drug design. The key advantages this substitution provides are:
-
Increased Lipophilicity: The two methyl groups increase the molecule's lipophilicity (fat-solubility), which can enhance its ability to cross cell membranes and the blood-brain barrier. This is a critical parameter in the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.
-
Altered Binding Interactions: The methyl groups can establish favorable van der Waals or hydrophobic interactions within a target protein's binding pocket, potentially increasing potency and selectivity.
-
Metabolic Blocking: A methyl group can block a site that would otherwise be susceptible to metabolic oxidation by cytochrome P450 enzymes, potentially increasing the drug's half-life.
-
The choice between a diphenyl or di-p-tolyl substitution allows a researcher to fine-tune the steric and electronic properties of a lead compound, optimizing it for a specific biological target or material application.[11]
Conclusion
While N,N-di-p-tolylbenzamide and N,N-diphenylbenzamide are structurally similar, they are not interchangeable. The para-methyl groups on the tolyl variant fundamentally alter its electronic nature, making its amide nitrogen more electron-rich, and increase its steric bulk and lipophilicity. These differences manifest in predictable ways in their spectroscopic signatures and synthetic reactivity. For researchers in drug discovery and materials science, understanding these distinctions is key to rationally designing molecules with tailored properties, whether for enhanced biological activity or novel physical characteristics. N,N-di-p-tolylbenzamide should be viewed as a valuable, strategically modified analogue of its diphenyl counterpart, offering a pathway to improved molecular performance.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 101250, N,N-Diphenylbenzamide. [Link][3]
-
Choudhury, D., Banik, A., & Sarma, R. (2010). N,N-Diphenylbenzamide. Acta Crystallographica Section C: Crystal Structure Communications, 66(Pt 10), o524–o526. [Link][5]
-
ResearchGate (2024). Photograph of grown a) NNDPB and b) FNNDPB single crystals. [Link][10]
-
Choudhury, D., Banik, A., & Sarma, R. (2010). N,N-diphenylbenzamide. Acta Crystallographica. Section C, Crystal structure communications, 66(Pt 10), o524-6. [Link][12]
-
Walsh Medical Media (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link][1]
-
ResearchGate (2021). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF. [Link][2]
-
Li, Y., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(4), 3903-3916. [Link][8]
-
ResearchGate (2015). Examples of pharmaceuticals and agrochemicals that contain a tertiary amide. [Link][9]
-
Reddit (2023). NMR spectrum of n,n-diethylbenzamidr. [Link][7]
-
Google Patents (2008). CA2654699A1 - Benzamide derivatives and uses related thereto. [11]
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. researchgate.net [researchgate.net]
- 3. N,N-Diphenylbenzamide | C19H15NO | CID 101250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. N,N-Diphenylbenzamide | 4051-56-3 | Benchchem [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CA2654699A1 - Benzamide derivatives and uses related thereto - Google Patents [patents.google.com]
- 12. N,N-diphenylbenzamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Part 1: Executive Safety Assessment & Nomenclature Verification
Comprehensive Disposal & Handling Protocol: 2-Chloro-N,N'-di-p-tolylbenzamide
Immediate Action Required: Structural Verification Before initiating disposal, you must verify the chemical identity.[1] The nomenclature "2-Chloro-N,N'-di-p-tolylbenzamide" presents a chemical ambiguity that affects safety profiling:
-
Scenario A (Tertiary Amide): If the structure contains one nitrogen atom with two p-tolyl groups, the correct name is 2-Chloro-N,N-di-p-tolylbenzamide.[1] This is a stable amide.
-
Scenario B (Urea/Amidine derivative): The "N,N'" notation implies two distinct nitrogen atoms.[1] This suggests the compound may actually be a benzoyl urea derivative (e.g., N-(2-chlorobenzoyl)-N,N'-di-p-tolylurea).[1]
Operational Directive: Regardless of the specific isomer, both scenarios present as Halogenated Aromatic Organic Solids . You must treat this substance as a Toxic, Halogenated Waste requiring high-temperature incineration.[1] Do not dispose of this via municipal waste, sink drains, or standard non-halogenated solvent streams.[1]
Hazard Profile (Derived from Class Analogues):
-
Physical State: Solid (Crystalline powder).
-
Primary Hazard: Acute Toxicity (Oral/Dermal), Potential Mutagen (based on benzamide core data).[1]
-
Environmental: Persistent Organic Pollutant (POP) candidate due to halogenation and aromaticity.
-
Combustion Byproducts: Emits Hydrogen Chloride (HCl), Nitrogen Oxides (NOx), and Carbon Monoxide (CO) upon burning.[1]
Part 2: Personal Protective Equipment (PPE) & Engineering Controls
To ensure a self-validating safety system, PPE is selected not just to block contact, but to provide visual evidence of breach (e.g., double-gloving).[1]
| Category | Requirement | Scientific Rationale |
| Respiratory | N95 or P100 Respirator | Prevents inhalation of fine particulates. If handling >10g or in open air, use a Half-Face Respirator with P100 cartridges.[1] |
| Dermal (Hands) | Double Nitrile Gloves (min 5 mil outer) | The outer glove protects against abrasion; the inner glove acts as a barrier against permeation. Change immediately upon contamination.[1][2] |
| Ocular | Chemical Safety Goggles | Safety glasses are insufficient for powders that can become airborne and bypass side-shields. |
| Body | Tyvek® Lab Coat/Apron | Disposable outer layers prevent migration of toxic dust to personal clothing or common areas. |
| Engineering | Fume Hood / Biosafety Cabinet | All transfers must occur under negative pressure to capture fugitive dust. |
Part 3: Waste Segregation & Disposal Workflow
The following workflow utilizes the "Cradle-to-Grave" tracking principle mandated by RCRA (Resource Conservation and Recovery Act) standards.
Step 1: Waste Characterization & Stream Selection
This compound is NOT water-soluble enough for aqueous treatment and contains chlorine, which poisons catalytic converters in standard oxidizers.[1]
Step 2: Packaging Protocol
-
Primary Container: Place the substance in a wide-mouth High-Density Polyethylene (HDPE) or Amber Glass jar.
-
Why: HDPE resists chemical attack; Amber glass prevents UV degradation which could form more toxic radical species.
-
-
Solvent Wash: If the compound is in solution, ensure the solvent is compatible with the container (e.g., do not use LDPE for chloroform solutions).[1]
-
Secondary Containment: Place the primary container inside a clear, sealable plastic bag (Chem-Zip) to contain any exterior dust residue.
Step 3: Labeling (Critical for Incinerator Operators)
The label must be legible and solvent-resistant.
-
Constituents: "2-Chloro-N,N'-di-p-tolylbenzamide (95%+), Trace Solvents."[1]
-
Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated.
Step 4: Destruction Method
-
Approved Method: Commercial High-Temperature Incineration with Flue Gas Scrubbing.
-
Mechanism: The facility will burn the waste at >1000°C. The "Halogenated" tag alerts them to use scrubbers to neutralize the acidic HCl gas generated, preventing acid rain precursors.[1]
Part 4: Visualizing the Decision Logic
The following diagram illustrates the critical decision nodes for disposing of this specific halogenated amide.
Caption: Decision matrix for segregating halogenated aromatic amides to ensure proper downstream incineration and scrubber utilization.
Part 5: Spill Management Protocol
In the event of a spill, speed and containment are paramount to prevent aerosolization.[1]
-
Isolate: Evacuate the immediate 3-meter radius. Post "Do Not Enter" signage.[1]
-
PPE Up: Don N95/P100 mask, double gloves, and goggles before re-entering.[1]
-
Dry Spill (Powder):
-
Do NOT sweep dry.[1] This creates dust.
-
Cover the spill with a damp paper towel (dampened with water or inert oil) to suppress dust.
-
Scoop the damp material and towel into the Hazardous Waste container.
-
-
Wet Spill (Solution):
-
Cover with an absorbent pad or vermiculite.
-
Wait 2 minutes for absorption.[1]
-
Collect into the Hazardous Waste container.
-
-
Decontamination: Wipe the surface with an acetone-soaked rag, followed by a soap-and-water wash. Dispose of all rags as hazardous waste.[1]
References
-
Sigma-Aldrich. (2025).[2] Safety Data Sheet: Benzamide and Chlorinated Derivatives. Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2024). RCRA Hazardous Waste Codes: F-List and D-List Definitions. Retrieved from
-
PubChem. (2025). Compound Summary: 2-Chlorobenzamide and Derivatives.[5][6] National Library of Medicine.[1] Retrieved from
-
Fisher Scientific. (2025).[7] Lab Safety: Handling Halogenated Organic Waste. Retrieved from [1]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. media.clemson.edu [media.clemson.edu]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Buy 2-chloro-N-(o-tolylcarbamoyl)benzamide [smolecule.com]
- 6. Benzamide, 2-chloro-N,N-dimethyl- | C9H10ClNO | CID 81012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment (PPE) for Handling 2-Chloro-N,N'-di-p-tolylbenzamide
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 2-Chloro-N,N'-di-p-tolylbenzamide. As a chlorinated aromatic amide, this compound warrants a cautious and systematic approach to minimize exposure. The following procedures are designed to establish a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in authoritative safety standards.
Hazard Assessment: Understanding the Compound
The foundational principle of laboratory safety is the Hierarchy of Controls . Personal Protective Equipment (PPE), while essential, is the last line of defense. Before any handling, ensure that primary engineering and administrative controls are in place.
-
Engineering Controls: All work with 2-Chloro-N,N'-di-p-tolylbenzamide, including weighing, mixing, and transferring, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][7]
-
Administrative Controls: Access to the handling area should be restricted. All personnel must be trained on the specific hazards and handling procedures outlined in this guide.
Core PPE Requirements: A Multi-Layered Defense
The selection of PPE must be tailored to the specific procedure and the associated risk of exposure (e.g., splashes, aerosol generation). The following table summarizes the required PPE based on risk level.
| Risk Level | Task Example | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Standard Handling | Weighing small quantities (<1g) in a fume hood; Preparing dilute solutions. | ANSI Z87.1-compliant chemical splash goggles.[8] | Double-gloving with chemically resistant nitrile gloves.[7][9] | Fully-buttoned laboratory coat.[6] | Not required if handled exclusively within a certified fume hood. |
| Elevated Splash/Aerosol Risk | Handling larger quantities; Procedures with potential for splashing (e.g., vigorous mixing, heating). | Chemical splash goggles and a full-face shield.[6][10] | Double-gloving with chemically resistant nitrile gloves.[7][9] | Chemical-resistant apron over a laboratory coat or chemical-resistant coveralls.[6] | NIOSH-approved air-purifying respirator with organic vapor cartridges may be required based on risk assessment.[10][11][12] |
Eye and Face Protection: Shielding from Splashes
At a minimum, ANSI Z87.1-compliant chemical splash goggles are mandatory.[8] Standard safety glasses do not provide adequate protection from splashes and are insufficient. For any procedure with an elevated risk of splashing, a full-face shield must be worn over the safety goggles to protect the entire face.[6][10]
Hand Protection: The Critical Barrier
Skin contact is a primary route of exposure. The choice of glove material is critical and must be based on chemical compatibility.
-
Material Selection: Nitrile gloves provide good protection against a range of chemicals, including chlorinated solvents, oils, and acids, making them a suitable primary choice.[9] However, always consult the glove manufacturer's specific chemical resistance chart for the class of compounds you are handling.[13][14][15]
-
Protocol: Double-gloving is required.[7] This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination occurs, without exposing the skin. Inspect gloves for any signs of degradation or punctures before each use. Change gloves immediately if you suspect contamination.
Skin and Body Protection: Minimizing Dermal Exposure
A clean, fully-buttoned laboratory coat is the minimum requirement for body protection.[6][7] For tasks involving larger volumes or a higher risk of splashes, this should be supplemented with a chemical-resistant apron.[6] Ensure that closed-toe shoes are worn at all times in the laboratory.[7]
Respiratory Protection: The Role of Engineering Controls
When 2-Chloro-N,N'-di-p-tolylbenzamide is handled exclusively within a properly functioning chemical fume hood, the risk of inhalation is significantly minimized, and a separate respirator is typically not required.[6] However, if there is a failure of engineering controls, a spill outside the hood, or a procedure that could generate significant dust or aerosols, respiratory protection is necessary. In such cases, a NIOSH-approved air-purifying respirator with organic vapor cartridges should be used.[12][16] All personnel who may need to wear a respirator must be properly fit-tested and trained in its use.[11]
Procedural Guide: From Selection to Disposal
Adherence to a strict, step-by-step workflow is crucial for ensuring safety. The following diagram and protocols outline the decision-making and operational sequence for using PPE.
PPE Selection Workflow
Caption: A workflow for risk assessment and PPE selection.
Step-by-Step PPE Protocols
A. Donning (Putting On) PPE:
-
Body Protection: Put on your laboratory coat and fasten all buttons. If required, tie on a chemical-resistant apron.
-
Eye and Face Protection: Put on chemical splash goggles, ensuring a snug fit. If required, place the face shield over the goggles.
-
Hand Protection: Put on the first pair of nitrile gloves. Pull the cuffs over the sleeves of your lab coat. Put on the second pair of gloves over the first.
B. Doffing (Taking Off) PPE - The Key to Avoiding Contamination:
This sequence is designed to remove the most contaminated items first.
-
Outer Gloves: Grasp the outside of one glove at the cuff with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand.
-
Inner Gloves & Outer Glove: Slide the fingers of your ungloved hand under the cuff of the remaining glove. Peel it off from the inside, creating a "bag" for both gloves, and discard.
-
Face Shield/Apron: If used, remove the face shield and/or apron. Handle by the straps or ties, avoiding touching the front surface.
-
Goggles: Remove goggles from the back of your head forward.
-
Lab Coat: Remove your lab coat by rolling it down your arms, keeping the contaminated outside folded inward.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan for Contaminated PPE
Proper disposal is critical to prevent secondary exposure and environmental contamination.[6]
-
Solid Waste: All disposable PPE, including gloves, bench paper, and contaminated lab coats, must be considered hazardous waste.[7]
-
Containment: Place all contaminated solid waste into a designated, clearly labeled, and sealed hazardous waste container. The label should specify "Chlorinated Aromatic Waste" or follow your institution's specific guidelines.[6][7]
-
Regulatory Compliance: Never dispose of contaminated PPE in the regular trash. All hazardous waste must be managed and disposed of through your institution's Environmental Health and Safety (EHS) department in accordance with local and national regulations.[7][17]
References
- An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. (n.d.). Benchchem.
- How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com.
- OSHA PPE Levels: Workplace Chemical Exposure Protection. (2019, July 18). MSC Industrial Supply.
- Personal Protective Equipment. (n.d.). OSHA.
- OSHA Regulations for Chemical Protective Clothing. (2019, April 8). International Enviroguard.
- PPE for Hazardous Chemical Handling: Best Practices and Considerations. (n.d.).
- Safety Data Sheet - Mecarbam. (2025, November 6). MilliporeSigma.
- Safety Data Sheet - 4-Chloro-N,N-diethylbenzamide. (2025, December 26). Fisher Scientific.
- Safety Data Sheet. (2014, September 1).
- Safety Data Sheet - 2,6-Dichlorothiobenzamide. (2025, December 24). Fisher Scientific.
- Safety Data Sheet - N,N-Diethylbenzamide. (2025, September 12). TCI Chemicals.
- Personal Protective Equipment (PPE). (n.d.). CHEMM.
- Safety Data Sheet - N,N-Diethylbenzamide. (2025, September 19). Thermo Fisher Scientific.
- Safety Data Sheet. (2025, November 6). MilliporeSigma.
- Personal protective equipment for handling 3-chloro-9H-pyrido[2,3-b]indole. (n.d.). Benchchem.
- A and AP Filters for Respiratory Masks: The Complete Guide. (2025, March 25). Milla srl.
- Safety Data Sheet - 2-Chloro-N-methylbenzamide. (2024, March 31). Fisher Scientific.
- Comprehensive Guide to PPE in the Chemical Industry. (2024, May 16).
- Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro - BESA.
- Glove Compatibility. (n.d.). CP Lab Safety.
- Chemical Compatibility Chart For Disposable Gloves. (2018, October 15). Cole-Parmer.
- Best Practices for Respiratory Protection. (2018, June 11). Novi AMS.
- Health & Safety: A Conservator's Guide to Respiratory Protection. (n.d.). AIC Wiki.
- CHEMICAL RESISTANCE & BARRIER GUIDE. (n.d.). AMG Medical.
- Examples of Chemical Resistance of Common Glove Materials. (n.d.). OSU Chemistry.
- 3M Respirator Selection Guide. (n.d.). 3M.
- OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety.
- Amine Protection / Deprotection. (n.d.). Fisher Scientific.
Sources
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. osha.gov [osha.gov]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. gonowsafety.com [gonowsafety.com]
- 11. assets.noviams.com [assets.noviams.com]
- 12. Health & Safety: A Conservator's Guide to Respiratory Protection - MediaWiki [conservation-wiki.com]
- 13. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 14. calpaclab.com [calpaclab.com]
- 15. coleparmer.ca [coleparmer.ca]
- 16. A and AP Filters for Respiratory Masks: The Complete Guide [millasrl.it]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
